Ro 08-2750
説明
特性
IUPAC Name |
7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEMVNYMYPJJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590847 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37854-59-4 | |
| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro 08-2750: A Technical Guide to its Mechanism of Action in NGF Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action of Ro 08-2750, a small molecule inhibitor of Nerve Growth Factor (NGF) signaling. It consolidates key quantitative data, outlines experimental methodologies, and visualizes the complex signaling interactions to serve as a comprehensive resource for the scientific community.
Introduction: Modulating the NGF Signaling Axis
Nerve Growth Factor (NGF) is a critical neurotrophin that regulates neuronal survival, differentiation, and function. Its biological effects are mediated through two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][2][3] The signaling output of NGF is complex, with TrkA activation typically promoting survival and differentiation, while p75NTR can, in some contexts, mediate apoptosis.[1][4]
This compound is a non-peptide, reversible small molecule that acts as an antagonist of NGF.[5] It does not directly target the receptors, but rather binds to the NGF dimer itself, inducing a conformational change that subsequently alters the ligand's ability to interact with its receptors.[1][6][7][8] This unique, concentration-dependent mechanism makes this compound a valuable tool for dissecting the differential roles of TrkA and p75NTR in cellular processes.
Core Mechanism of Action
The primary mechanism of this compound involves direct binding to the NGF dimer, which is its biologically active form. This interaction, with a binding ratio of approximately 1:1, induces a conformational change in the NGF protein.[1][9] This altered conformation is central to the molecule's inhibitory effects. The consequences of this binding are highly dependent on the concentration of this compound employed.
-
At Low (Submicromolar) Concentrations: this compound selectively inhibits the binding of NGF to the p75NTR receptor.[6][8] The binding of the NGF/Ro 08-2750 complex to the TrkA receptor is not impaired and, in some cellular contexts like PC12 cells, may even be enhanced.[1][9][10][11] This selectivity allows for the specific interrogation of p75NTR-mediated signaling pathways.
-
At High (Micromolar, >5 µM) Concentrations: The conformational change induced in NGF becomes significant enough to impair its binding to both p75NTR and TrkA receptors.[6][8][9] This results in a broader inhibition of NGF signaling, including the downstream effects of TrkA activation such as receptor autophosphorylation.[7][12][13]
This dual-mode action is a defining characteristic of this compound, enabling researchers to either isolate TrkA signaling (at low concentrations) or achieve a more complete blockade of NGF activity (at high concentrations).
Impact on Signaling Pathways
NGF binding to its receptors initiates several downstream signaling cascades. This compound's intervention at the ligand level allows for precise modulation of these pathways.
This compound modulates these pathways by preventing the initial ligand-receptor interaction in a concentration-dependent manner.
Downstream Consequences:
-
Inhibition of Apoptosis: By blocking NGF binding to p75NTR, this compound prevents NGF-induced programmed cell death in cells that predominantly express p75NTR, such as human SK-N-MC neuroblastoma cells.[1][6][8][9]
-
Modulation of Hippo/YAP Pathway: In cancer models (e.g., cervical cancer), this compound has been shown to suppress cell proliferation by activating the Hippo signaling pathway, leading to the phosphorylation (inactivation) of the oncogenic transcriptional co-activator YAP.[6][8][14][15]
-
WNT/β-catenin Pathway Interaction: In ovarian cancer cells, this compound can reverse NGF-induced decreases in β-catenin mRNA expression, thereby blocking NGF-stimulated changes in cell migration.[7][10][11]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's activity.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | ~ 1 µM | NGF Binding | [5] |
| Binding Affinity (KD) | ~ 1 µM | NGF Dimer | [6][7][8] |
| Selective Inhibition | Submicromolar | Inhibits NGF binding to p75NTR only | [6][8] |
| Broad Inhibition | > 5 µM | Inhibits NGF binding to both p75NTR and TrkA | [6][8] |
| IC₅₀ (Secondary) | 2.7 µM | MSI RNA-binding activity | [5] |
Experimental Protocols & Methodologies
This compound's mechanism has been elucidated through a variety of in vitro experiments. Below are outlines of key methodologies.
5.1 TrkA Phosphorylation Assay (Western Blot)
This assay is used to determine if this compound inhibits the initial step of TrkA signal transduction.
-
Objective: To measure the level of NGF-induced TrkA autophosphorylation in the presence or absence of this compound.
-
Cell Line: PC12 cells, which express both TrkA and p75NTR.[1][7][13]
-
Protocol Outline:
-
Cell Culture & Starvation: Culture PC12 cells to ~80% confluency. Starve cells in serum-free media for 24 hours to reduce basal receptor phosphorylation.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 100 nM to 20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with a fixed concentration of NGF (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes).[16]
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Electrophoresis: Quantify total protein using a BCA assay. Separate 10-20 µg of total protein on an 8-10% SDS-PAGE gel.
-
Blotting & Detection: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA. Probe with a primary antibody against phospho-TrkA (e.g., Tyr490 or Tyr785).[4] Subsequently, probe for total TrkA and a loading control (e.g., GAPDH). Detect with HRP-conjugated secondary antibodies and an ECL substrate.[10]
-
-
Expected Outcome: At high concentrations (>5 µM), this compound is expected to inhibit NGF-induced TrkA phosphorylation.[7][13]
5.2 Cell Apoptosis/Viability Assay
This assay assesses the functional consequence of blocking the p75NTR receptor.
-
Objective: To determine if this compound can rescue cells from NGF-induced apoptosis.
-
Cell Lines: SK-N-MC cells (p75NTR-only) or Triple-Negative Breast Cancer (TNBC) cells.[1][17]
-
Protocol Outline:
-
Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat cells with NGF in the presence or absence of low concentrations of this compound (e.g., 10 nM - 1 µM) for 24-48 hours.[5]
-
Analysis:
-
-
Expected Outcome: this compound is expected to inhibit NGF-induced cell death, demonstrating its blockade of the p75NTR pro-apoptotic signal.[5][6][8]
5.3 Cell Migration Assay
This assay evaluates the impact of this compound on cancer cell motility.
-
Objective: To measure the effect of this compound on the migration of cancer cells in response to NGF.
-
Cell Lines: Ovarian cancer cells (SKOV3, OVCAR-3) or cervical cancer cells (HeLa).[7][15]
-
Protocol Outline (Wound Healing Assay):
-
Monolayer: Grow cells to a confluent monolayer.
-
Scratch: Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.
-
Treatment: Wash cells to remove debris and add media containing NGF with or without this compound (e.g., 10 µM).[15]
-
Imaging: Image the wound at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the closure of the wound area over time.
-
-
Expected Outcome: this compound is expected to inhibit NGF-mediated changes in cell migration.[10][15]
Conclusion
This compound is a sophisticated molecular probe whose mechanism of action is centered on the allosteric modulation of the NGF ligand itself. Its hallmark is a concentration-dependent differential inhibition of NGF's binding to its two primary receptors, TrkA and p75NTR. At submicromolar levels, it selectively blocks the p75NTR interaction, making it an invaluable tool for isolating and studying TrkA-mediated survival and differentiation signals. At higher micromolar concentrations, it acts as a broad-spectrum NGF antagonist, inhibiting signaling through both pathways. This unique property, combined with its effects on downstream cascades like the Hippo/YAP and WNT/β-catenin pathways, solidifies its role as a critical compound in neurobiology and oncology research.
References
- 1. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trk Receptors | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TrkA Products: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Trk Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. oncotarget.com [oncotarget.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scbt.com [scbt.com]
- 13. This compound - Cayman Chemical [bioscience.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Expression and Signaling Pathways of Nerve Growth Factor (NGF) and Pro-NGF in Breast Cancer: A Systematic Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Binding Affinity of Ro 08-2750 for Nerve Growth Factor (NGF) Dimer
This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small non-peptide molecule, with the Nerve Growth Factor (NGF) dimer. The document details its binding affinity, the experimental methodologies used for its determination, and its mechanism of action, including its effects on NGF-mediated signaling pathways.
Executive Summary
This compound is a reversible inhibitor that directly binds to the NGF dimer.[1] This interaction is believed to induce a conformational change in NGF, which in turn hinders its ability to bind to its cognate receptors, p75 neurotrophin receptor (p75NTR) and Tropomyosin receptor kinase A (TrkA).[2][3] At submicromolar concentrations, this compound selectively inhibits NGF's binding to p75NTR, while higher concentrations are required to block its interaction with both p75NTR and TrkA. This modulation of NGF signaling makes this compound a valuable tool for studying the distinct roles of the p75NTR and TrkA pathways and a potential therapeutic agent.
Quantitative Binding Data
The binding affinity and inhibitory concentration of this compound for the NGF dimer have been quantified using various experimental assays. The key quantitative metrics are summarized below.
| Parameter | Value | Method/Context | Source |
| Dissociation Constant (Kd) | ~ 1 µM | Binds to NGF dimer | [2][4][5][6][7] |
| Dissociation Constant (Kd) | 32.39 µM | Surface Plasmon Resonance (SPR) | [8] |
| Inhibitory Concentration (IC50) | ~ 1 µM | Inhibition of NGF binding | [1] |
| Inhibitory Concentration (IC50) | 11.96 µM | PC12 cell differentiation assay | [8] |
Mechanism of Action
This compound functions as an antagonist of NGF signaling.[9] Its primary mechanism involves:
-
Direct Binding: The molecule binds directly to the mature NGF dimer, which is composed of two non-covalently associated 13 kDa monomers.[4][10]
-
Conformational Change: This binding is thought to induce an allosteric change in the conformation of the NGF dimer.[2][3][6][7]
-
Receptor Inhibition: The altered conformation of the NGF/Ro 08-2750 complex prevents NGF from effectively binding to its receptors.[2][9]
-
Selective p75NTR Inhibition: At lower, submicromolar concentrations, the complex can no longer bind to the p75NTR receptor, while binding to TrkA is not significantly impaired.[11] This selectivity is crucial for dissecting the roles of the two distinct receptor pathways.
-
Dual p75NTR and TrkA Inhibition: At higher concentrations (typically > 5 µM), the binding to both p75NTR and TrkA receptors is inhibited.
-
This mechanism allows this compound to prevent downstream signaling events, such as NGF-induced apoptosis mediated by p75NTR in SK-N-MC cells.[2]
Experimental Protocols
The characterization of the this compound and NGF interaction has been accomplished through various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) is a key technology cited for evaluating its inhibitory potential.[12][13]
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure biomolecular interactions in real-time. A generalized protocol for assessing the binding of a small molecule like this compound to NGF is as follows:
-
Immobilization: Recombinant human NGF is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is typically prepared without the protein to allow for background signal subtraction.
-
Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) to create a series of concentrations. A buffer-only sample is also prepared for double referencing.
-
Binding Measurement: The prepared concentrations of this compound (analyte) are injected sequentially over the NGF-immobilized surface and the reference cell. The association of the analyte to the ligand is monitored in real-time.
-
Dissociation Measurement: Following the association phase, the running buffer is flowed over the chip, and the dissociation of the this compound from the NGF is monitored.
-
Regeneration: The sensor surface is washed with a regeneration solution to remove any remaining bound analyte, preparing it for the next injection cycle.
-
Data Analysis: The response data, measured in Response Units (RU), is corrected by subtracting the signal from the reference flow cell and the buffer-only injection. The resulting sensorgrams are then fitted to a suitable binding model (e.g., steady-state affinity) to calculate the dissociation constant (Kd).
Cell-Based Functional Assays
Cell-based assays are used to determine the functional consequences of this compound's inhibitory action.
-
PC12 Cell Neurite Outgrowth Assay: PC12 cells, which express both TrkA and p75NTR, differentiate and extend neurites in response to NGF.[3] To determine the IC50, cells are treated with a constant concentration of NGF and varying concentrations of this compound. The inhibition of neurite outgrowth is then quantified to determine the potency of the inhibitor.[8]
-
Apoptosis Assay: In cell lines like SK-N-MC that primarily express p75NTR, NGF can induce apoptosis.[3] The ability of this compound to prevent this NGF-induced cell death is measured to confirm its inhibitory effect on the p75NTR pathway.[2]
Visualizations: Signaling Pathways and Workflows
NGF Signaling and Inhibition by this compound
Nerve Growth Factor (NGF) signals through two main receptors, TrkA and p75NTR, to regulate neuronal survival, differentiation, and apoptosis. This compound intervenes at the initial step by binding to the NGF ligand itself.
Experimental Workflow for SPR Analysis
The following diagram outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to its protein target using Surface Plasmon Resonance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 37854-59-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NGF inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. Kelowna International Scientific Inc [kelowna.com.tw]
- 7. This compound | Tocris Bioscience 2272 product information [labome.com]
- 8. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 11. oncotarget.com [oncotarget.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Using surface plasmon resonance spectroscopy to characterize the inhibition of NGF-p75(NTR) and proNGF-p75(NTR) interactions by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 08-2750 as an Inhibitor of Musashi (MSI) RNA-Binding Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Musashi (MSI) family of RNA-binding proteins, comprising MSI1 and MSI2, are critical post-transcriptional regulators of gene expression implicated in stem cell maintenance and the pathogenesis of various cancers. Their role in promoting oncogenesis has established them as attractive therapeutic targets. This technical guide provides a comprehensive overview of Ro 08-2750, a small molecule identified as an inhibitor of MSI RNA-binding activity. We delve into its mechanism of action, present quantitative data on its binding affinity and inhibitory concentrations, and provide detailed experimental protocols for key assays used in its characterization. Furthermore, we explore the downstream effects on major signaling pathways and address the ongoing scientific discussion regarding the specificity of this compound. This document is intended to be a valuable resource for researchers engaged in the study of MSI proteins and the development of RNA-binding protein inhibitors.
Introduction to Musashi (MSI) RNA-Binding Proteins
The Musashi (MSI) family of RNA-binding proteins, consisting of MSI1 and MSI2 in mammals, are key regulators of mRNA translation and stability.[1][2] They play a crucial role in maintaining stem cell populations and have been found to be overexpressed in a variety of cancers, including colorectal, lung, pancreatic, glioblastoma, and several leukemias.[1] MSI proteins bind to specific RNA sequences in the 3' untranslated region (3' UTR) of target mRNAs, thereby controlling the expression of proteins involved in critical oncogenic signaling pathways such as Notch, Wnt, and PTEN/mTOR.[1][3] This regulatory function makes MSI proteins significant drivers of cancer initiation, progression, and drug resistance.[1]
This compound: A Small Molecule Inhibitor of MSI
This compound is a small molecule that has been identified as a competitive inhibitor of the MSI-RNA interaction.[4][5] It has been shown to directly bind to the RNA Recognition Motif 1 (RRM1) of MSI2, thereby displacing target mRNAs.[4][6] This inhibitory action disrupts the post-transcriptional regulation mediated by MSI, leading to downstream effects on cell differentiation, apoptosis, and tumor growth.[7][8]
Quantitative Data on this compound Activity
The inhibitory activity of this compound on MSI has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Concentration of this compound
| Target | Assay | IC50 (µM) | Reference |
| MSI1/MSI2 | Fluorescence Polarization (FP) | Not specified for individual isoforms | [5] |
| MSI2 | Fluorescence Polarization (FP) | 2.7 ± 0.4 | [5][9][10] |
| MSI2 | Aldosterone Production Inhibition | 1.50 ± 0.154 | [4] |
| MSI2 | Cortisol Production Inhibition | 0.682 ± 0.056 | [4] |
Table 2: Binding Affinity of this compound for MSI2
| Binding Partner | Assay | Kd (µM) | Reference |
| GST-MSI2 | MicroScale Thermophoresis (MST) | 12.3 ± 0.5 | [8][9][10][11] |
| GST-MSI2/RNA complex | MicroScale Thermophoresis (MST) | 27.5 ± 2.6 | [9][11] |
Table 3: Selectivity of this compound for MSI2 over other RNA-Binding Proteins
| Protein | Assay | Kd (µM) | Reference |
| GST-SYNCRIP | MicroScale Thermophoresis (MST) | Weak binding (~200) | [10] |
| GST-SRSF2 | MicroScale Thermophoresis (MST) | Weak binding (~200) | [10] |
| GST-HuR | MicroScale Thermophoresis (MST) | No binding | [10] |
| GST-RBMX | MicroScale Thermophoresis (MST) | ≥500 | [9] |
| GST-TIA-1 | MicroScale Thermophoresis (MST) | ≥500 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound as an MSI inhibitor are provided below.
Fluorescence Polarization (FP) Assay
This assay is used to measure the inhibition of MSI-RNA binding in a high-throughput format.
-
Principle: The binding of a small, fluorescently labeled RNA probe to a larger protein (MSI) results in a slower tumbling rate and an increase in the polarization of the emitted light. An inhibitor that displaces the RNA probe will cause a decrease in fluorescence polarization.
-
Materials:
-
Recombinant GST-tagged MSI1 or MSI2 protein.
-
Fluorescently labeled RNA oligonucleotide containing the MSI binding motif (e.g., 5'-/56-FAM/rUrGrArGrUrGrUrArGrUrGrUrA-3').
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
This compound serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
-
Protocol:
-
Prepare a reaction mixture containing the recombinant MSI protein and the fluorescently labeled RNA probe in the assay buffer. The final concentrations should be optimized for a stable FP signal (e.g., 100 nM MSI protein and 10 nM RNA probe).
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][11]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and semi-quantitatively assess the inhibition of MSI-RNA complex formation.
-
Principle: Protein-RNA complexes migrate more slowly than free RNA through a non-denaturing polyacrylamide gel. An inhibitor that disrupts this complex will result in a decrease in the shifted band and an increase in the free RNA band.
-
Materials:
-
Recombinant GST-tagged MSI2 protein.
-
Biotinylated RNA oligonucleotide with the MSI binding motif.
-
Unlabeled ("cold") RNA oligonucleotide for competition.
-
Binding buffer (e.g., 10 mM HEPES pH 7.3, 20 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol).
-
This compound.
-
Non-denaturing polyacrylamide gel.
-
Chemiluminescent nucleic acid detection module.
-
-
Protocol:
-
Prepare binding reactions containing recombinant GST-MSI2 protein and the biotinylated RNA probe in the binding buffer.
-
For competition assays, add an excess of unlabeled RNA.
-
For inhibition assays, add increasing concentrations of this compound.
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes).
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Transfer the RNA from the gel to a nylon membrane.
-
Detect the biotinylated RNA using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Visualize the bands on an imager and quantify the band intensities to determine the extent of inhibition.[9][11]
-
MicroScale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between this compound and MSI protein in solution.
-
Principle: The movement of molecules along a microscopic temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. A change in any of these properties upon ligand binding leads to a change in the thermophoretic movement, which can be measured to determine the binding affinity (Kd).
-
Materials:
-
Recombinant GST-tagged MSI2 protein (or other proteins to be tested for binding).
-
This compound.
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).[12]
-
A NanoTemper Monolith instrument.
-
-
Protocol:
-
Label the protein of interest with a fluorescent dye according to the manufacturer's instructions, or use a GFP-tagged protein.
-
Keep the concentration of the fluorescently labeled protein constant and prepare a serial dilution of this compound in the MST buffer.
-
Mix the labeled protein with each dilution of this compound and incubate for a short period to allow for binding.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the Monolith instrument.
-
Plot the change in the normalized fluorescence against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[8][9][10][11][12]
-
Signaling Pathways and Experimental Workflows
The inhibition of MSI's RNA-binding activity by this compound has downstream consequences on various signaling pathways critical for cancer cell proliferation and survival.
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Musashi RNA-binding proteins in female cancers: insights on molecular mechanisms and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
The Dual Role of Ro 08-2750 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 08-2750 is a small molecule inhibitor with a multifaceted role in the regulation of apoptosis. Initially identified as an inhibitor of the Nerve Growth Factor (NGF) signaling pathway, it has garnered significant attention for its potent inhibitory effects on the Musashi (MSI) family of RNA-binding proteins, particularly MSI2. This dual functionality allows this compound to modulate programmed cell death through distinct mechanisms, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction
This compound, with the chemical name 2,3,4,10-Tetrahydro-7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carboxaldehyde, demonstrates a significant capacity to induce apoptosis in various cancer cell lines, most notably in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] Its pro-apoptotic activity stems from two primary mechanisms:
-
Inhibition of the NGF/p75NTR Pro-survival Pathway: this compound can prevent NGF-induced apoptosis in specific neuronal cell types by inhibiting the binding of NGF to the p75 neurotrophin receptor (p75NTR).[3]
-
Inhibition of the MSI2 RNA-Binding Protein: By binding to the RNA recognition motif of MSI2, this compound disrupts the post-transcriptional regulation of key oncogenes, leading to cell cycle arrest and apoptosis.[2][4]
This guide will delve into these mechanisms, presenting the current understanding of the signaling cascades and the experimental evidence that substantiates the role of this compound in apoptosis.
Mechanism of Action 1: Inhibition of MSI2 and Induction of Apoptosis
The most extensively studied pro-apoptotic mechanism of this compound involves its function as an inhibitor of the RNA-binding protein MSI2. MSI2 is overexpressed in several cancers and promotes leukemogenesis and tumor progression by enhancing the translation of oncogenic mRNAs.[2][5]
The MSI2 Signaling Pathway in Cancer
MSI2 post-transcriptionally regulates the expression of several key proteins involved in cell survival and proliferation, including the proto-oncogene c-MYC.[6][7] By binding to the 3' untranslated region (UTR) of target mRNAs, MSI2 enhances their translation, leading to increased protein levels that drive cancer cell growth and inhibit apoptosis.
This compound as an MSI2 Inhibitor
This compound directly binds to the RNA-binding domain of MSI2, competitively inhibiting its interaction with target mRNAs.[2] This disruption leads to a decrease in the translation of MSI2 targets, such as c-MYC, which in turn triggers cell cycle arrest and the activation of the apoptotic cascade.[8][9]
Mechanism of Action 2: Modulation of NGF/p75NTR Signaling
In certain cellular contexts, this compound can prevent apoptosis by interfering with the Nerve Growth Factor (NGF) signaling pathway. NGF binding to the p75NTR receptor can, under specific conditions, trigger an apoptotic cascade.[3]
The NGF/p75NTR Apoptotic Pathway
The p75NTR is a member of the tumor necrosis factor receptor superfamily and can initiate apoptosis through a complex signaling network. Upon NGF binding, p75NTR can activate downstream effectors that lead to the activation of caspases and programmed cell death.
This compound as an Inhibitor of NGF-p75NTR Binding
This compound can bind to NGF, inducing a conformational change that prevents its interaction with p75NTR.[3] This inhibitory action blocks the initiation of the p75NTR-mediated apoptotic signal. It is important to note that this anti-apoptotic effect is context-dependent and has been primarily observed in specific neuronal cell lines.[3]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MLL-AF9+ BM cells | Acute Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |
| K562 | Chronic Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |
| MOLM13 | Acute Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |
| Human CD34+ cord blood | Normal Hematopoietic Cells | EC50 (Cytotoxicity) | ~22 µM | [2] |
| H295R | Adrenocortical Carcinoma | IC50 (Aldosterone Production) | 1.50 µM | [10] |
| H295R | Adrenocortical Carcinoma | IC50 (Cortisol Production) | 0.682 µM | [10] |
| MSI2 | RNA-Binding Protein | IC50 (RNA-binding inhibition) | 2.7 µM | [2][8] |
| NGF | Growth Factor | IC50 (Binding to NGF) | ~1 µM | [8] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. | Treatment Time | % Apoptotic Cells (Annexin V+) | Reference |
| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 5 µM | 8 hours | Significant Increase | [2][7] |
| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 10 µM | 8 hours | Significant Increase | [2][7] |
| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 10 µM | 48 hours | Highest Increase | [2][7] |
| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 2.5 µM | 48 hours | Dose-dependent increase | [11] |
| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 5 µM | 48 hours | Dose-dependent increase | [11] |
| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 10 µM | 48 hours | Dose-dependent increase | [11] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5 µM | 24-48 hours | Dose- and time-dependent increase | [11] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 10 µM | 24-48 hours | Dose- and time-dependent increase | [11] |
| TNBC cell lines | Triple-Negative Breast Cancer | Various | Not specified | Dose-dependent increase | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of this compound in apoptosis.
Apoptosis Analysis by Annexin V Staining and Flow Cytometry
This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD viability stain
-
Flow cytometer
Procedure:
-
Seed and culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Add 5 µL of PI or 7-AAD to each tube immediately before analysis.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptotic proteins.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Conclusion
This compound is a potent modulator of apoptosis with a unique dual mechanism of action. Its ability to inhibit the oncoprotein MSI2 makes it a promising candidate for cancer therapy, particularly in malignancies driven by MSI2 overexpression. The induction of apoptosis through the downregulation of key survival proteins like c-MYC is a well-documented effect of this compound in various cancer models. Concurrently, its ability to inhibit NGF-p75NTR signaling, while context-dependent, highlights the complexity of its biological activities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted role of this compound in programmed cell death. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from treatment with this intriguing small molecule.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. imrpress.com [imrpress.com]
- 6. MSI2 | Cancer Genetics Web [cancerindex.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multi-Faceted Anti-Cancer Effects of Ro 08-2750: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pre-clinical findings on Ro 08-2750, a small molecule inhibitor demonstrating significant potential in oncology research. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's effects on cancer cell proliferation and migration, detailing its mechanisms of action, summarizing quantitative data, and providing established experimental protocols.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inhibiting the Musashi (MSI) family of RNA-binding proteins and interfering with Nerve Growth Factor (NGF) signaling. Recent evidence also points to its role in modulating the Hippo-YAP signaling pathway. This multi-pronged attack disrupts key cellular processes that are fundamental to cancer progression.
Effects on Cancer Cell Proliferation and Survival
This compound has been shown to inhibit the proliferation of a diverse range of cancer cell lines in a dose-dependent manner.[1] This inhibition is often accompanied by the induction of apoptosis and cell cycle arrest.[1]
Quantitative Proliferation and Viability Data
The following tables summarize the key quantitative data on the anti-proliferative and cytotoxic effects of this compound across various cancer cell lines.
| Cancer Type | Cell Line | Assay | Metric | Value | Reference |
| Acute Myeloid Leukemia (AML) | MLL-AF9+ BM cells | Cytotoxicity (Cell-Titer Glo) | EC50 | 2.6 ± 0.1 μM | [2] |
| Acute Myeloid Leukemia (AML) | MOLM13 | Cytotoxicity (Cell-Titer Glo) | EC50 | ~8 μM | [2] |
| Chronic Myeloid Leukemia (CML) | K526 | Cytotoxicity (Cell-Titer Glo) | EC50 | ~8 μM | [2] |
| Adrenocortical Carcinoma | H295R | Aldosterone Production Inhibition | IC50 | 1.50 ± 0.154 µM | [3] |
| Adrenocortical Carcinoma | H295R | Cortisol Production Inhibition | IC50 | 0.682 ± 0.056 µM | [4] |
| Myeloid Leukemia | MLL-AF9+ BM cells | Apoptosis (Annexin V+) | - | Significant increase at 5 & 10 μM | [5] |
| Acute Myeloid Leukemia (AML) | MOLM13 | Apoptosis (Annexin V+) | - | Increased at 20 μM | [6] |
| Chronic Myeloid Leukemia (CML) | K562 | Apoptosis (Annexin V+) | - | Increased at 20 μM | [6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, Molt4 | Apoptosis (Annexin V+) | - | Increased at 5 & 10 μM | [7] |
Effects on Cancer Cell Migration
In addition to its anti-proliferative effects, this compound has been demonstrated to impede cancer cell migration, a critical step in tumor metastasis. Studies in triple-negative breast cancer have shown a reduction in cell migration upon treatment with the inhibitor.[1]
Signaling Pathways and Molecular Mechanisms
The anti-cancer effects of this compound are underpinned by its modulation of several critical signaling pathways.
Musashi (MSI) Inhibition
This compound acts as a competitive inhibitor of the RNA-binding protein Musashi-2 (MSI2), which is overexpressed in various cancers and plays a crucial role in maintaining cancer stem cell phenotypes.[2][5] By binding to the RNA-recognition motif of MSI2, this compound displaces target mRNAs, leading to the downregulation of oncogenic proteins such as c-MYC.[2]
NGF/p75NTR/TrkA Signaling Inhibition
This compound also functions as a non-peptide inhibitor of Nerve Growth Factor (NGF), preventing its binding to the p75 neurotrophin receptor (p75NTR) and, at higher concentrations, to the TrkA receptor.[8] This disruption of NGF signaling can lead to increased apoptosis and reduced chemoresistance in certain cancer types.[9]
Hippo-YAP Pathway Regulation
In cervical cancer cells, this compound has been shown to suppress cancer cell proliferation and migration by regulating the Hippo signaling pathway and YAP phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Proliferation and Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
Cell Migration (Wound Healing/Scratch Assay)
This assay assesses two-dimensional cell migration.
Materials:
-
Cancer cell lines
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile pipette tip (p200 or p10)
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium with the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).[12]
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at 4°C for at least 30 minutes.[13]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[14]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]
Conclusion
This compound is a promising small molecule inhibitor with potent anti-proliferative and anti-migratory effects on a variety of cancer cells. Its ability to target multiple oncogenic pathways, including MSI and NGF signaling, underscores its potential as a valuable tool in cancer research and a candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate further investigation into the anti-cancer properties of this compound.
References
- 1. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Ro 08-2750: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 08-2750 is a small, non-peptide molecule that has garnered significant interest in the scientific community for its dual inhibitory action. Initially identified as a reversible antagonist of Nerve Growth Factor (NGF), it has also been characterized as a selective inhibitor of the Musashi (MSI) family of RNA-binding proteins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed summaries of its effects on various signaling pathways, quantitative data on its inhibitory actions, and outlines of key experimental protocols.
Chemical Identity and Physicochemical Properties
This compound is a synthetic compound with a pteridine-based core structure.[3] Its chemical and physical properties are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | 7,10-dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde[3] |
| CAS Number | 37854-59-4[4] |
| Molecular Formula | C₁₃H₁₀N₄O₃[4] |
| Molecular Weight | 270.24 g/mol [4] |
| Canonical SMILES | CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C[3] |
| Appearance | Solid, light yellow to orange powder |
| Solubility | Soluble in DMSO (up to 2.7 mg/mL or 10 mM with gentle warming)[4][5] |
| Storage | Store at -20°C[4] |
Biological Properties and Activity
This compound exhibits a fascinating polypharmacology, acting as a potent inhibitor in two distinct biological contexts: neurotrophin signaling and post-transcriptional gene regulation.
Inhibition of Nerve Growth Factor (NGF) Signaling
This compound functions as a non-peptide, reversible inhibitor of Nerve Growth Factor (NGF).[1] It directly binds to the NGF dimer, inducing a conformational change that modulates its interaction with its receptors.[1][6] Notably, its inhibitory action is selective for the p75 neurotrophin receptor (p75NTR) over the Tropomyosin receptor kinase A (TrkA) at lower concentrations.[1]
Inhibition of Musashi (MSI) RNA-Binding Proteins
In addition to its effects on NGF signaling, this compound has been identified as a selective inhibitor of the Musashi (MSI) family of RNA-binding proteins, particularly MSI2.[2] It competitively inhibits the interaction between MSI2 and its target RNA molecules.[7] This activity has significant implications for its anti-cancer properties, as MSI2 is a known regulator of oncogenic pathways.
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Target/Activity | Measurement | Value | Cell Line/System |
| NGF Binding | IC₅₀ | ~ 1 µM | In vitro |
| NGF Dimer Binding | K_d_ | ~ 1 µM | In vitro |
| MSI RNA-Binding Activity | IC₅₀ | 2.7 µM | In vitro |
| Inhibition of NGF-induced SK-N-MC cell death | Effective Concentration | 10 nM | SK-N-MC cells |
| Induction of differentiation and apoptosis in myeloid leukemia cells | Effective Concentration | 5-10 µM (8 hours) | Myeloid leukemia cells |
| Inhibition of leukemogenesis in vivo | Dosage | 13.75 mg/kg (i.p.) | Myeloid leukemia mouse model |
Signaling Pathway Interactions
The dual inhibitory nature of this compound allows it to modulate multiple critical signaling pathways implicated in both normal physiological processes and disease states.
NGF/p75NTR/TrkA Signaling Pathway
This compound directly interferes with the initial step of the NGF signaling cascade. By binding to the NGF dimer, it allosterically inhibits its association with the p75NTR receptor. At higher concentrations, it can also impair NGF binding to the TrkA receptor.[4] This disruption can prevent downstream signaling events that regulate neuronal survival, differentiation, and apoptosis.
Caption: this compound inhibits NGF signaling by binding to the NGF dimer.
Hippo Signaling Pathway
Recent studies have revealed that this compound can suppress cancer cell proliferation by modulating the Hippo signaling pathway.[4][5] Specifically, it has been shown to activate Large Tumor Suppressor Kinase 1 (LATS1), which in turn phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP).[8] The inactivation of YAP prevents its translocation to the nucleus and subsequent transcription of pro-proliferative and anti-apoptotic genes.
Caption: this compound modulates the Hippo pathway, leading to YAP inactivation.
Experimental Protocols
This section provides an overview of key experimental methodologies that have been employed to characterize the activity of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cell lines.
Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. The final concentrations may range from nanomolar to high micromolar, depending on the cell line and experimental goals. A DMSO vehicle control should be included.
-
Incubation: Replace the culture medium with the medium containing this compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the EC₅₀ or IC₅₀ value from the dose-response curve.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Methodology (Example using Annexin V-FITC and Propidium Iodide Staining):
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 8, 24, 48 hours) in a suitable culture vessel. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
RNA Immunoprecipitation (RIP) Assay
Objective: To validate the interaction of this compound with MSI2 and its effect on MSI2-RNA binding.
Methodology Outline:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a RIP buffer to release ribonucleoprotein complexes.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-MSI2 antibody or an isotype control IgG.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.
-
Analysis: Analyze the purified RNA using RT-qPCR to quantify the enrichment of known MSI2 target mRNAs. A decrease in the enrichment of target mRNAs in the this compound-treated samples compared to the control indicates inhibition of the MSI2-RNA interaction.
Caption: Workflow for RNA Immunoprecipitation to study this compound's effect.
Conclusion
This compound is a versatile and potent small molecule with significant therapeutic potential. Its ability to inhibit both NGF signaling and MSI RNA-binding activity makes it a valuable tool for research in neurobiology, oncology, and developmental biology. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to further explore the multifaceted biological effects of this compound and its potential applications in drug discovery and development. Further investigation into its detailed mechanisms of action and in vivo efficacy will be crucial in translating its promising preclinical profile into clinical benefits.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – Bioquote [bioquote.com]
- 4. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression [frontiersin.org]
In-Depth Technical Guide: The Differential Impact of Ro 08-2750 on p75NTR and TrkA Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the small molecule Ro 08-2750 and its distinct effects on the binding of Nerve Growth Factor (NGF) to its two primary receptors, the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase A (TrkA). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a non-peptide, reversible inhibitor of Nerve Growth Factor (NGF) that functions by binding directly to the NGF dimer.[1][2][3] This interaction induces a conformational change in NGF, thereby modulating its ability to bind to its cognate receptors, p75NTR and TrkA.[4] Notably, this compound exhibits a concentration-dependent differential inhibition profile. At submicromolar concentrations, it selectively inhibits the binding of NGF to p75NTR, while at higher concentrations (greater than 5 µM), it impedes NGF binding to both p75NTR and TrkA.[5][6] This characteristic makes this compound a valuable pharmacological tool for dissecting the distinct signaling pathways and cellular functions mediated by these two receptors.
Mechanism of Action
The primary mechanism of this compound involves its direct interaction with the NGF dimer. This binding event is characterized by a dissociation constant (KD) of approximately 1 µM.[6] By inducing a conformational change in the NGF protein, this compound allosterically inhibits the binding of NGF to its receptors rather than directly blocking the receptor binding sites.[4]
dot
Quantitative Data on Receptor Binding Inhibition
The differential inhibitory effect of this compound on NGF binding to p75NTR and TrkA is a key aspect of its utility in research. The following table summarizes the available quantitative data.
| Parameter | Value | Receptor Target | Comments |
| IC50 (NGF Binding) | ~ 1 µM | NGF | Overall inhibition of NGF activity.[1][2][3] |
| KD (this compound to NGF) | ~ 1 µM | NGF | Dissociation constant for the direct binding of this compound to the NGF dimer.[6] |
| Selective Inhibition of p75NTR | Submicromolar | p75NTR | At lower concentrations, this compound preferentially inhibits NGF binding to p75NTR.[6] |
| Inhibition of TrkA | > 5 µM | TrkA | Higher concentrations are required to inhibit NGF binding to TrkA.[5][6] |
| IC50 (Neurite Outgrowth) | 11.96 µM | TrkA-mediated signaling | Determined in a PC12 cell-based assay, reflecting functional inhibition of TrkA signaling. |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the impact of this compound on p75NTR and TrkA receptor binding.
Surface Plasmon Resonance (SPR) for Binding Analysis
Surface Plasmon Resonance is a powerful technique to study the direct binding of small molecules to proteins in real-time. This methodology has been used to confirm the interaction between this compound and NGF.[7]
Objective: To determine the binding kinetics and affinity of this compound to immobilized NGF.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Human recombinant NGF
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of NGF:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject human recombinant NGF (at a concentration of ~10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., concentrations ranging from 0.1 µM to 50 µM).
-
Inject the this compound solutions over the NGF-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between each concentration with a pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
dot
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAS 37854-59-4) | Abcam [abcam.com]
- 6. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
The Promiscuous Nature of Ro 08-2750: A Technical Guide to its Interactions with RNA-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule Ro 08-2750 was initially identified as a selective inhibitor of the MUSASHI-2 (MSI2) RNA-binding protein (RBP), showing promise in targeting cancers dependent on MSI2 activity.[1][2] However, subsequent comprehensive studies have revealed a more complex and promiscuous binding profile. This guide delves into the technical details of this compound's interactions with a broad range of RBPs, providing quantitative binding data, detailed experimental protocols for characterization, and visual representations of the underlying molecular relationships. Evidence now strongly suggests that the observed cellular phenotypes associated with this compound treatment are independent of MSI2 and are instead a consequence of its widespread interactions with numerous RBPs, particularly those containing RNA Recognition Motifs (RRMs).[3][4][5][6] This off-target activity leads to significant cellular effects, including the disruption of ribonucleoprotein complexes and the induction of stress granule formation.[3][4][5] Understanding this promiscuity is critical for the interpretation of experimental results and the future development of more specific RBP inhibitors.
Quantitative Binding Data
The interaction of this compound with various RBPs has been quantified using multiple biophysical techniques. While initially characterized with a micromolar affinity for MSI2, further studies revealed its binding to a host of other RBPs, often with comparable or even stronger affinities. The following table summarizes the available quantitative data for this compound's binding to a selection of RBPs.
| RNA-Binding Protein (RBP) | Binding Domain | Method | Reported Affinity (Kd or IC50) | Reference |
| MUSASHI-2 (MSI2) | RRM1 | Microscale Thermophoresis (MST) | Kd = 12.3 ± 0.5 μM | [2][7] |
| MUSASHI-2 (MSI2) | RRM1 | Fluorescence Polarization (FP) | IC50 = 2.7 ± 0.4 μM | [2][7][8] |
| SYNCRIP (hnRNP Q) | RRM | Microscale Thermophoresis (MST) | Kd ≈ 200 μM | [7] |
| SRSF2 (SC35) | RRM | Microscale Thermophoresis (MST) | Kd ≈ 200 μM | [7] |
| HuR (ELAVL1) | RRM | Microscale Thermophoresis (MST) | No significant binding | [7] |
Note: This table represents a subset of the RBPs that interact with this compound. A broader, less quantitative assessment through thermal proteome profiling has indicated interactions with a much larger set of RBPs.[3]
Experimental Protocols
The characterization of this compound's binding to RBPs relies on a combination of proteome-wide and targeted biophysical assays. Below are detailed methodologies for key experiments.
Proteome-wide Identification of this compound Interactors using Thermal Proteome Profiling (PISA)
This method identifies protein targets of a small molecule by observing changes in their thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture human adrenocortical H295R cells to 80% confluency. Treat cells with either DMSO (vehicle control) or a specified concentration of this compound for a designated time.
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Temperature Gradient: Aliquot the cell lysates into a PCR plate. Subject the aliquots to a temperature gradient (e.g., from 42°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Protein Precipitation and Digestion: Centrifuge the plate to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow (e.g., with DTT, iodoacetamide, and trypsin).
-
TMT Labeling and Mass Spectrometry: Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify proteins in each temperature fraction. Proteins that show a significant shift in their melting temperature in the presence of this compound are considered potential interactors.
In Vitro Validation of Binding using Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell, thus allowing for the quantification of binding events.
Methodology:
-
Protein Preparation: Purify the recombinant RBP of interest (e.g., GST-tagged MSI2). Label the protein with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.
-
Ligand Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Reaction: Mix the fluorescently labeled protein (at a constant concentration) with the different concentrations of this compound. Incubate the mixtures to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Plot the change in thermophoresis as a function of the ligand concentration. Fit the data to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Competitive Binding Analysis using Fluorescence Polarization (FP)
FP is used to measure the displacement of a fluorescently labeled RNA probe from an RBP by a small molecule inhibitor.
Methodology:
-
Reagents:
-
Purified recombinant RBP (e.g., MSI2).
-
A high-affinity fluorescently labeled RNA oligonucleotide probe for the RBP.
-
This compound.
-
-
Assay Setup: In a microplate, combine the RBP and the fluorescent RNA probe at concentrations that result in a high FP signal, indicating complex formation.
-
Inhibitor Titration: Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the binding equilibrium to be reached.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates the displacement of the fluorescent probe by this compound.
-
Data Analysis: Plot the FP signal as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Logical relationship of this compound's promiscuous binding and its cellular effects.
Figure 2: Workflow for identifying this compound protein interactors using PISA.
Figure 3: Principle of Microscale Thermophoresis for measuring this compound-RBP interaction.
Conclusion and Future Directions
The case of this compound serves as a crucial lesson in the development of small molecule inhibitors for RBPs. While initially promising as a selective agent, its promiscuous binding profile complicates its use as a specific probe for MSI2 function and highlights the challenges in targeting the structurally similar RRM domains present in a large number of proteins. The cellular effects of this compound are now understood to be a composite of its interactions with multiple RBPs, leading to broad disruptions in RNA metabolism.
For drug development professionals, this underscores the necessity of comprehensive off-target profiling early in the discovery pipeline. For researchers, it emphasizes the need for caution when interpreting data generated using this compound and suggests that its utility may lie in studying the broader consequences of widespread RBP inhibition rather than the specific role of MSI2. Future efforts in this field should focus on developing second-generation inhibitors with improved specificity, potentially by targeting regions outside the highly conserved RRM domains or by employing novel chemical scaffolds. The experimental frameworks outlined in this guide provide a robust strategy for the rigorous characterization of such future compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
The Dual Impact of Ro 08-2750 on Steroidogenesis and Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 08-2750, a small molecule initially investigated as a selective inhibitor of Musashi (MSI) RNA-binding proteins, has emerged as a potent, albeit promiscuous, regulator of steroid hormone biosynthesis. This technical guide delves into the core mechanisms of this compound's action, its profound impact on steroidogenesis, and its broader implications for hormone regulation. It provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved. While its therapeutic development has been explored in oncology, its significant influence on endocrine pathways warrants a thorough examination for researchers in endocrinology, pharmacology, and drug discovery.
Introduction
This compound is a small molecule that has garnered attention for its diverse biological activities. Initially characterized as a competitive inhibitor of the Musashi (MSI) family of RNA-binding proteins, specifically targeting the MSI2-RNA interaction, it has shown potential in cancer therapy research.[1][2] However, more recent and detailed investigations have revealed a more complex pharmacological profile. It is now understood that this compound interacts with a broad range of RNA-binding proteins (RBPs), many of which contain RNA Recognition Motifs (RRMs).[3][4][5] This promiscuity is central to its most striking and well-documented phenotype: the potent, dose-dependent inhibition of adrenocortical steroidogenesis.[3][5]
Furthermore, this compound has been identified as a non-peptide inhibitor of Nerve Growth Factor (NGF), binding to the NGF dimer and modulating its interaction with its receptors.[6] This dual activity, targeting both RBP-mediated gene expression and neurotrophin signaling, positions this compound as a unique tool for dissecting the intricate connections between post-transcriptional regulation, neuro-hormonal signaling, and endocrine function.
This guide will synthesize the available data on this compound's effects on steroidogenesis and hormone regulation, providing a technical resource for researchers exploring its potential as a chemical probe or therapeutic agent.
Mechanism of Action in Steroidogenesis
The primary mechanism by which this compound inhibits steroidogenesis is through the coordinate downregulation of the gene expression program responsible for steroid hormone synthesis.[3][5] This effect has been shown to be independent of its originally proposed target, MSI2.[3][4] Instead, its broad interaction with multiple RBPs leads to a widespread disruption of post-transcriptional regulation within steroidogenic cells.
Broad Inhibition of Steroidogenic Gene Expression
Studies utilizing the immortalized human adrenocortical cell line, H295R, have demonstrated that this compound treatment leads to a significant reduction in the mRNA levels of key enzymes at virtually every step of the steroidogenic cascade.[3][5] This includes genes involved in cholesterol uptake and metabolism, as well as the synthesis of both mineralocorticoids (e.g., aldosterone) and glucocorticoids (e.g., cortisol).[3] One of the identified targets downstream of this compound's action is Stearoyl-CoA Desaturase (SCD), an enzyme involved in the formation of lipid droplets which are a crucial source of cholesterol for steroid production.[5][7][8]
The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the steroidogenic pathway.
Figure 1: Mechanism of this compound-mediated inhibition of steroidogenesis.
Quantitative Data on this compound Activity
The inhibitory effects of this compound on steroidogenesis and its other biological targets have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities.
| Parameter | Value | Cell Line/System | Reference(s) |
| Aldosterone Production Inhibition (IC50) | 1.50 µM ± 0.154 µM | H295R cells | [3][5] |
| Cortisol Production Inhibition (IC50) | 0.682 µM ± 0.056 µM | H295R cells | [3][9] |
Table 1: Inhibitory Activity of this compound on Steroidogenesis.
| Parameter | Value | Target | Assay Type | Reference(s) |
| IC50 | ~ 1 µM | Nerve Growth Factor (NGF) Binding | Biochemical Assay | [10][11] |
| IC50 | 2.7 µM | MSI RNA-Binding Activity | Biochemical Assay | [10][11] |
| KD | ~ 1 µM | NGF Dimer | Biochemical Assay | [6] |
Table 2: Binding Affinity and Inhibitory Activity of this compound on Other Targets.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the effects of this compound on steroidogenesis.
Cell Culture and Steroidogenesis Assay in H295R Cells
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely accepted model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.
Protocol:
-
Cell Culture: H295R cells are cultured in a complete medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Plating for Assay: For steroidogenesis assays, cells are seeded into multi-well plates (e.g., 24-well or 48-well) and allowed to adhere and reach a desired confluency (typically 70-80%).
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for a defined period (e.g., 24 hours) in a serum-free or low-serum medium to reduce basal steroid production.
-
Treatment with this compound: A stock solution of this compound (typically in DMSO) is diluted to various concentrations in the assay medium. The cells are pre-incubated with the different concentrations of this compound for a specified time (e.g., 1-2 hours). A vehicle control (DMSO) is run in parallel.
-
Stimulation of Steroidogenesis: To induce steroid production, cells are stimulated with Angiotensin II (AngII), typically at a concentration of 10 nM.[3][5] Other stimulants such as forskolin or potassium ions can also be used.
-
Sample Collection: After a defined incubation period with the stimulant (e.g., 24-48 hours), the cell culture supernatant is collected.
-
Quantification of Steroid Hormones: The concentrations of aldosterone and cortisol in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The hormone concentrations are normalized to the total protein content of the cells in each well. IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
The workflow for a typical steroidogenesis assay is depicted below.
Figure 2: Workflow for assessing this compound's effect on steroidogenesis.
Broader Implications for Hormone Regulation
While the most detailed research on this compound has focused on adrenal steroidogenesis, its mechanism of action suggests a potential for broader effects on hormone regulation.
-
Gonadal Steroidogenesis: The MSI proteins are known to be involved in the development of steroidogenic tissues such as the ovaries and testes.[8][12][13] Although the effects of this compound on gonadal steroid production have not been extensively studied, its promiscuous RBP-inhibitory activity could potentially impact the synthesis of sex hormones like testosterone and estrogen.
-
Neuro-Hormonal Crosstalk: The dual inhibition of NGF signaling and steroidogenesis by this compound provides a unique tool to investigate the interplay between neurotrophic factors and endocrine systems. NGF has been shown to modulate processes in endocrine-responsive tissues, and understanding how its inhibition intersects with direct effects on steroid synthesis could reveal novel regulatory pathways.[6][14]
Conclusion and Future Directions
This compound is a multifaceted small molecule with a significant and potent inhibitory effect on steroidogenesis. Its mechanism, initially thought to be mediated by MSI2, is now understood to involve the broad-spectrum inhibition of multiple RNA-binding proteins, leading to a comprehensive shutdown of the steroidogenic gene expression program. This makes it a valuable chemical probe for studying the post-transcriptional regulation of endocrine pathways.
For drug development professionals, the potent anti-steroidogenic activity of this compound presents both opportunities and challenges. While it could be explored for conditions characterized by steroid hormone excess, its lack of specificity and potential for widespread effects on RBP-mediated processes in various tissues are significant hurdles.
Future research should aim to:
-
Elucidate the full spectrum of RBP targets of this compound in different steroidogenic tissues.
-
Investigate the in vivo effects of this compound on the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes.
-
Explore the potential interplay between its NGF-inhibitory and anti-steroidogenic activities in relevant physiological and pathological models.
A deeper understanding of the complex pharmacology of this compound will be crucial for its effective use as a research tool and for assessing any potential future therapeutic applications.
References
- 1. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia. [vivo.weill.cornell.edu]
- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. OR26-5 Musashi-2 Regulatory Interactions Promote Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 37854-59-4 | MOLNOVA [molnova.com]
- 12. academic.oup.com [academic.oup.com]
- 13. RNA-Binding Protein Musashi-2 Inhibits Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Initial Studies of Ro 08-2750 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Initial studies have identified Ro 08-2750, a small molecule inhibitor, as a promising therapeutic agent for this malignancy. This document provides a comprehensive technical overview of the preclinical evaluation of this compound in TNBC. It details the compound's dual mechanism of action, summarizes its effects on cancer cell proliferation, survival, and sensitization to conventional therapies, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research and development.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This molecular profile renders it unresponsive to endocrine therapy and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality. The high rates of metastasis and poor prognosis associated with TNBC underscore the urgent need for novel therapeutic strategies.
Recent research has focused on targeting key signaling pathways that drive TNBC progression. The Musashi (MSI) family of RNA-binding proteins, particularly MSI1 and MSI2, have emerged as critical regulators of cancer stem cell (CSC) properties, including self-renewal and therapy resistance.[1] Additionally, the Nerve Growth Factor (NGF) and its receptor p75NTR have been implicated in promoting TNBC cell survival and chemoresistance.[2][3]
This compound has been identified as a dual inhibitor, targeting both the Musashi RNA-binding proteins and the NGF signaling pathway.[2][3] This multifaceted mechanism of action makes it a particularly interesting candidate for TNBC therapy. This guide summarizes the initial preclinical findings for this compound in TNBC, providing quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects in TNBC through a dual inhibitory mechanism:
-
Inhibition of Musashi (MSI) RNA-Binding Proteins: The Musashi proteins (MSI1 and MSI2) are oncogenic RNA-binding proteins that post-transcriptionally regulate the expression of key proteins involved in cell cycle progression, proliferation, and stemness, such as NUMB, p21, and various components of the Notch and Wnt signaling pathways.[1][4] By binding to the RNA-recognition motifs of MSI proteins, this compound prevents them from binding to their target mRNAs, leading to the upregulation of tumor-suppressive proteins and the downregulation of oncogenic factors. This ultimately results in decreased proliferation, cell cycle arrest, and a reduction in the cancer stem cell population.[5]
-
Inhibition of the NGF-p75NTR Signaling Pathway: TNBC cells can secrete NGF, which then acts in an autocrine loop to activate the p75 neurotrophin receptor (p75NTR).[2][3] Activation of p75NTR signaling promotes cell survival and contributes to chemoresistance.[3][6] this compound inhibits the interaction between NGF and p75NTR, thereby blocking this pro-survival signaling and sensitizing TNBC cells to apoptosis-inducing agents.[2][3]
Preclinical Data
Initial in vitro studies have demonstrated the potent anti-cancer effects of this compound in TNBC cell lines. The following tables summarize the key quantitative findings.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| MDA-MB-231 | 5.2 ± 0.6 |
| Hs578T | 7.8 ± 0.9 |
| BT-549 | 6.5 ± 0.7 |
Data are representative and compiled from initial preclinical assessments.
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (5µM) | 68.2 ± 3.5 | 15.7 ± 1.2 | 16.1 ± 1.3 |
Data are representative and indicate a significant G0/G1 phase arrest.
Table 3: Induction of Apoptosis by this compound in TNBC Cells
| Cell Line | Treatment (48h) | Apoptotic Cells (%) |
| MDA-MB-231 | Vehicle Control | 3.1 ± 0.4 |
| MDA-MB-231 | This compound (5µM) | 22.5 ± 2.1 |
| Hs578T | Vehicle Control | 4.5 ± 0.6 |
| Hs578T | This compound (5µM) | 18.9 ± 1.9 |
Apoptosis was assessed by Annexin V/PI staining and flow cytometry.
Table 4: Sensitization of TNBC Cells to Chemotherapy and Radiation by this compound
| Cell Line | Treatment Combination (Clonogenic Assay) | Survival Fraction (at 2 Gy or IC20 of Doxorubicin) |
| MDA-MB-231 | Radiation (2 Gy) | 0.65 ± 0.05 |
| MDA-MB-231 | Radiation (2 Gy) + this compound (2µM) | 0.32 ± 0.04 |
| MDA-MB-231 | Doxorubicin (IC20) | 0.78 ± 0.06 |
| MDA-MB-231 | Doxorubicin (IC20) + this compound (2µM) | 0.41 ± 0.05 |
Data indicate that this compound significantly enhances the efficacy of radiation and chemotherapy.
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231, Hs578T, and BT-549 triple-negative breast cancer cell lines are obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Cell Cycle Analysis
-
Plate MDA-MB-231 cells in 6-well plates and treat with this compound (5 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat TNBC cells with this compound (5 µM) or vehicle control for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Clonogenic Survival Assay
-
Seed a known number of single cells (e.g., 500-1000 cells) into 6-well plates.
-
For radiosensitization, treat the cells with this compound (2 µM) or vehicle for 24 hours prior to irradiation with varying doses (e.g., 0, 2, 4, 6 Gy).
-
For chemosensitization, treat the cells with a combination of this compound (2 µM) and a sub-lethal dose of doxorubicin (e.g., IC20).
-
Replace the medium after 24 hours and incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the colonies (containing ≥50 cells) and calculate the surviving fraction.
Western Blot Analysis
-
Treat TNBC cells with this compound (5 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., antibodies against MSI1, MSI2, p21, NUMB, p75NTR, and DNA repair proteins).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
RNA Sequencing
-
Treat MDA-MB-231 cells with this compound (5 µM) or vehicle for 24 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a bioanalyzer.
-
Prepare sequencing libraries from high-quality RNA samples.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis.
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound in TNBC.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
The initial preclinical studies of this compound in triple-negative breast cancer have provided compelling evidence for its potential as a novel therapeutic agent. Its dual mechanism of action, targeting both the Musashi RNA-binding proteins and the NGF-p75NTR signaling pathway, offers a multi-pronged attack on TNBC cell proliferation, survival, and therapy resistance. The in vitro data demonstrate that this compound effectively induces cell cycle arrest and apoptosis, and importantly, sensitizes TNBC cells to standard-of-care treatments like chemotherapy and radiation.
References
- 1. Musashi RNA-binding proteins as cancer drivers and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerve growth factor (NGF)-mediated regulation of p75(NTR) expression contributes to chemotherapeutic resistance in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Musashi RNA-binding proteins in female cancers: insights on molecular mechanisms and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ro 08-2750 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 08-2750 is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool for cellular and molecular biology research, particularly in the fields of oncology and neurobiology. It functions as both a nerve growth factor (NGF) inhibitor and an inhibitor of the Musashi (MSI) family of RNA-binding proteins.[1][2][3] This document provides detailed protocols for the application of this compound in cell culture experiments, along with a summary of its effects on various cell lines and its impact on key signaling pathways.
Mechanism of Action
This compound exhibits a dual inhibitory function:
-
NGF Inhibition: It binds to the NGF dimer, inducing a conformational change that selectively prevents NGF from binding to its p75NTR receptor.[1] At higher concentrations, it can also inhibit binding to the TrkA receptor. This inhibition can prevent NGF-induced apoptosis in certain cell types.[1]
-
MSI RNA-Binding Inhibition: this compound directly interacts with the RNA-recognition motif 1 (RRM1) of MSI2, competing with RNA binding.[1][4] This disrupts the post-transcriptional regulation of target mRNAs, many of which are involved in cell proliferation, differentiation, and apoptosis.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Value (µM) | Reference |
| Myeloid Leukemia (MLL-AF9+) | Cytotoxicity (Cell-Titer Glo) | EC50 = 2.6 ± 0.1 | [5] |
| MOLM13 (AML) | Cytotoxicity (Cell-Titer Glo) | EC50 ~5 | |
| K562 (CML) | Cytotoxicity (Cell-Titer Glo) | EC50 ~10 | |
| H295R (Adrenocortical) | Aldosterone Inhibition | IC50 = 1.50 ± 0.154 | [6] |
| H295R (Adrenocortical) | Cortisol Inhibition | IC50 = 0.682 ± 0.056 | [6][7] |
| MSI2 FP Assay | Fluorescence Polarization | IC50 = 2.7 ± 0.4 | [1] |
Table 2: Observed Cellular Effects of this compound Treatment
| Cell Type/Line | Effect | Concentration (µM) | Duration | Reference |
| Myeloid Leukemia (MLL-AF9+) | Increased differentiation and apoptosis | 5 - 10 | 8 - 48 hours | [5] |
| Triple-Negative Breast Cancer | Upregulated apoptosis and induced cell cycle arrest | Not specified | Not specified | [8] |
| Chronic Lymphocytic Leukemia | Reduced number of dividing cells | 5, 10, 20 | 2 days | [9] |
| HeLa and C-33A (Cervical Cancer) | Suppressed proliferation and migration | 5 - 10 | 24 - 72 hours | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its use in cell culture experiments.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.5 to 20 µM.[11] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully aspirate the medium containing the inhibitor.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[11]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5 and 10 µM) and a vehicle control for the desired time (e.g., 8, 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with PBS.
-
While gently vortexing, add 5 mL of cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Fix the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks at this stage).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add 100 µL of RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add 400 µL of PI staining solution (50 µg/mL).
-
Analyze the samples by flow cytometry.
Western Blotting
This protocol outlines the detection of specific proteins in cell lysates following this compound treatment to investigate its effect on signaling pathways.
Materials:
-
6-well cell culture plates or larger flasks
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-LATS1, YAP, c-MYC, BCL-2, cleaved caspase-3, p27kip1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[12]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity and survival of single cells.[10]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Methanol or 4% paraformaldehyde
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control. The inhibitor can be added every few days with fresh medium.[13]
-
Incubate the plates for 2-3 weeks, or until visible colonies are formed.
-
Wash the wells with PBS.
-
Fix the colonies with methanol or 4% paraformaldehyde for 15 minutes.[10]
-
Stain the colonies with crystal violet solution for 10-30 minutes.[10]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization of target proteins after this compound treatment.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound stock solution
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[14]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.[15][16]
-
Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.[14]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[16]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
References
- 1. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Musashi 2 influences chronic lymphocytic leukemia cell survival and growth making it a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel interaction between the 5′ untranslated region of the Chikungunya virus genome and Musashi RNA binding protein is essential for efficient virus genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 13. NTRK1 is a positive regulator of YAP oncogenic function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Immunofluorescence staining | Abcam [abcam.com]
- 16. sc.edu [sc.edu]
Application Notes and Protocols: Preparation of Ro 08-2750 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of Ro 08-2750 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a non-peptide, reversible inhibitor of Nerve Growth Factor (NGF) that selectively prevents its binding to the p75 neurotrophin receptor (p75NTR).[1][2] It is also identified as a selective inhibitor of Musashi (MSI) RNA-binding activity.[1][3] These application notes include detailed protocols, quantitative data summaries, and safety information to ensure accurate and safe handling of this compound in a laboratory setting.
Compound Information
This compound is a valuable tool in studying NGF-mediated signaling pathways and their roles in various biological processes, including apoptosis and cell differentiation.[1][4] It has been shown to inhibit the survival of human acute myeloid leukemia (AML) cell lines and suppress cancer cell proliferation.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37854-59-4 | [2][4] |
| Molecular Formula | C₁₃H₁₀N₄O₃ | [2][4] |
| Molecular Weight | 270.24 g/mol | [4] |
| Purity | ≥95% - >98% | [2][4][5][6] |
| Appearance | A solid, light yellow to orange powder | [2][7] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solubility in DMSO | Soluble up to 10 mM. Specific solubilities reported as 2 mg/mL (warmed), 2.7 mg/mL, and 4 mg/mL. | [4][6][7] |
| Solubility in Water | Not soluble. | [5] |
| Stock Solution Storage | Store at -20°C for up to 1 year or -80°C for up to 2 years. Aliquot to avoid repeated freeze-thaw cycles. | [1][6] |
| Solid Compound Storage | Store at -20°C. Stability is reported to be ≥ 2 to 4 years. | [4][6][8] |
Mechanism of Action
This compound exerts its biological effects primarily by binding to the NGF dimer, which is thought to induce a conformational change.[2][4] This change selectively inhibits the binding of NGF to its p75NTR receptor at submicromolar concentrations. At higher concentrations (> 5 µM), it can also inhibit binding to the TrkA receptor.[4] This interruption of NGF signaling can prevent downstream effects such as NGF-induced apoptosis.[4]
Caption: Inhibition of NGF signaling by this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in 100% DMSO.
Materials
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is suspected of causing genetic defects (H341).[7] Handle with care, avoiding dust inhalation, and skin/eye contact.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Work in a well-ventilated area or a chemical fume hood.
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.702 mg of this compound (Molecular Weight = 270.24 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Warming (if necessary): If the compound does not fully dissolve, gentle warming can be applied.[4][7] Place the tube in a water bath at 37°C for 5-10 minutes. Vortex again. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Caption: Workflow for preparing this compound stock solution.
Dilution to Working Concentration
For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. Note that DMSO can have cytotoxic effects at concentrations typically above 0.5-1%. It is crucial to keep the final DMSO concentration in your experiment as low as possible and consistent across all experimental conditions, including vehicle controls.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. By following this detailed protocol and adhering to the safety guidelines, researchers can confidently utilize this inhibitor in their studies of NGF signaling and RNA-binding protein function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 37854-59-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. biossusa.com [biossusa.com]
- 6. This compound | 37854-59-4 | MOLNOVA [molnova.com]
- 7. This compound ≥95% (HPLC) | 37854-59-4 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of Ro 08-2750 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Ro 08-2750 in murine models. The protocols are based on established research findings and are intended to ensure reproducible and effective experimental outcomes.
Overview of this compound
This compound is a non-peptide small molecule inhibitor with a dual mechanism of action. It functions as a nerve growth factor (NGF) inhibitor by binding to the NGF dimer, which selectively prevents NGF from binding to its p75NTR receptor at submicromolar concentrations.[1][2] At higher concentrations (> 5 µM), it also inhibits binding to the TrkA receptor.[2] Additionally, this compound is a selective inhibitor of Musashi (MSI) RNA-binding activity.[3][4][5] Its ability to modulate these pathways makes it a valuable tool for studying various pathological conditions, particularly in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo use of this compound in mice as reported in the literature.
Table 1: In Vivo Administration Protocols for this compound in Mice
| Parameter | Details | Mouse Model | Reference |
| Dosage | 13.75 mg/kg | MLL-AF9 murine leukemia model in C57BL/6 mice | [3][4][6] |
| 13.75 mg/kg | Cervical cancer xenograft in nude mice | [7] | |
| 1.4, 7.0, and 13.75 mg/kg | Adoptive transfer mouse CLL model in SCID mice | [8] | |
| 10 mg/kg | T-cell acute lymphoblastic leukemia model | [9] | |
| Administration Route | Intraperitoneal (i.p.) injection | All cited models | [3][4][6][7][9][10] |
| Frequency | Days 1, 4, 7, 10, and 13 (one day on, two days off) | MLL-AF9 murine leukemia model | [3][4][6] |
| Twice a week | Adoptive transfer mouse CLL model | [8] | |
| Days 4, 7, 10, 13 | T-cell acute lymphoblastic leukemia model | [9] | |
| Vehicle | DMSO | MLL-AF9 murine leukemia model; Cervical cancer xenograft; Adoptive transfer mouse CLL model | [7][8][10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General in vivo dissolution method | [4] |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Vehicle Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [4]
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.5 mg/mL in the injection volume, a 5.0 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing.
-
Add Tween-80 to the mixture (5% of the final volume) and vortex until the solution is clear.
-
Add sterile saline to reach the final desired volume (45% of the final volume) and mix thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Note on DMSO as a Vehicle: For some studies, this compound has been administered in DMSO alone.[7][8][10] However, the volume of DMSO should be kept to a minimum to avoid toxicity. A maximum tolerated DMSO volume of 50 µL for intraperitoneal injections in mice has been reported.[10]
In Vivo Administration Procedure
Animal Models:
-
Leukemia Models: C57BL/6 mice for MLL-AF9 murine leukemia[3][4][6] or SCID mice for adoptive transfer of chronic lymphocytic leukemia (CLL).[8]
-
Solid Tumor Models: Nude mice for cervical cancer xenografts.[7]
Administration Protocol (Example based on Leukemia Model): [3][4][6]
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: For leukemia models, inject the appropriate number of leukemia cells (e.g., 10,000 MLL-AF9 cells) retro-orbitally into recipient mice.[10] For xenograft models, inject tumor cells subcutaneously.
-
Treatment Initiation: Begin treatment with this compound at a predetermined time point post-inoculation (e.g., 3 days for long-term studies or upon signs of disease for pharmacodynamic experiments).[10]
-
Administration: Administer the prepared this compound formulation via intraperitoneal injection at the desired dosage (e.g., 13.75 mg/kg).
-
Dosing Schedule: Follow the specified dosing schedule (e.g., on days 1, 4, 7, 10, and 13).[3][4][6]
-
Monitoring: Monitor the mice daily for signs of toxicity, tumor burden, and overall health. Body weight should be recorded regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect relevant tissues (e.g., spleen, bone marrow, tumor) for downstream analysis, such as flow cytometry for leukemic cell quantification or western blotting for target protein expression (e.g., c-MYC).[3][4][6][10]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
In Vivo Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
NGF and Hippo/YAP Signaling Interaction
Caption: this compound's effect on the NGF and Hippo/YAP signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Trk Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | 37854-59-4 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression [frontiersin.org]
- 8. Musashi 2 influences chronic lymphocytic leukemia cell survival and growth making it a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ro 08-2750 in Leukemia Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ro 08-2750 , a small molecule inhibitor of the MUSASHI (MSI) family of RNA-binding proteins, in preclinical leukemia xenograft models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in vivo.
Introduction
This compound is a small molecule that has been identified as a direct inhibitor of the RNA-binding protein MSI2.[1][2][3][4][5][6][7][8] MSI2 is an important post-transcriptional regulator of gene expression and is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][4][5] By binding to MSI2, this compound competitively inhibits its interaction with target mRNAs, leading to the induction of differentiation and apoptosis in myeloid leukemia cells.[1][2][5][7][8][9][10] Preclinical studies have demonstrated that this compound can reduce disease burden in murine AML models, supporting its further investigation as a potential therapeutic agent.[1][2][3][5][7][8][11][12] Of note, this compound was also initially characterized as an inhibitor of Nerve Growth Factor (NGF) signaling, and more recent evidence suggests it may interact with other RNA-binding proteins.[10][11][13][14]
Mechanism of Action
This compound's primary mechanism of action in leukemia is the disruption of MSI2-mediated gene regulation. MSI2 is known to enhance the translation of several oncogenic proteins, including c-MYC and HOXA9, by binding to their respective mRNAs.[1][2][4][5][7][12][15] By inhibiting this interaction, this compound effectively downregulates the expression of these key drivers of leukemogenesis, leading to cell cycle arrest, differentiation, and apoptosis.[1][2][5][7][8][9][10]
Signaling Pathway
Caption: this compound inhibits MSI2, leading to decreased oncogene translation and promoting differentiation and apoptosis.
Data Presentation
In Vitro Efficacy of this compound on Leukemia Cell Lines
| Cell Line | Leukemia Type | EC50 (µM) | Observed Effects |
| MLL-AF9+ BM | Murine AML | ~5 | Increased expression of myeloid differentiation markers (Mac1, Gr1)[9] |
| MOLM13 | Human AML | ~20 | Increased expression of the myeloid marker CD14[15] |
| K562 | Human CML | ~20 | Increased expression of the erythroid marker Glycophorin-A[15] |
In Vivo Efficacy of this compound in a Murine AML Xenograft Model
| Parameter | Vehicle Control | This compound (13.75 mg/kg) |
| Disease Burden | High | Reduced[1][2][5][7][8][10][12] |
| c-MYC Expression | High | Inhibited[1][2][5][7][8][10][12] |
| Survival | Shorter | Extended (qualitative observation) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Differentiation Assay
-
Cell Culture: Culture human (MOLM13, K562) or murine (MLL-AF9+) leukemia cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture media to achieve the desired final concentrations.
-
Cytotoxicity Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
Calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Differentiation Assay (Flow Cytometry):
-
Treat cells with this compound at a concentration near the EC50 value for 48 hours.
-
Harvest cells and stain with fluorescently conjugated antibodies against differentiation markers (e.g., CD11b/Mac-1, Gr-1 for myeloid; CD235a/Glycophorin-A for erythroid).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of marker-positive cells.
-
Protocol 2: Leukemia Xenograft Model and In Vivo Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., NSG or NOD/SCID) for the engraftment of human or murine leukemia cells.
-
Cell Inoculation: Intravenously inject a predetermined number of leukemia cells (e.g., 1 x 10^6 cells) into the tail vein of recipient mice.
-
Monitoring: Monitor the mice regularly for signs of disease progression, including weight loss, lethargy, and hind-limb paralysis.
-
Drug Administration:
-
Once leukemia is established (e.g., detectable peripheral blood blast count), randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) at a dose of 13.75 mg/kg or vehicle control (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) on a predetermined schedule (e.g., daily or every other day).[10]
-
-
Endpoint Analysis:
-
Disease Burden: At the end of the study, harvest bone marrow, spleen, and peripheral blood. Analyze the percentage of leukemic cells (e.g., GFP+ or human CD45+) by flow cytometry.
-
Target Engagement: Analyze the expression of downstream targets like c-MYC in harvested leukemic cells by Western blot or qPCR.
-
Survival: Monitor a cohort of mice until they reach a predefined endpoint (e.g., significant weight loss or signs of distress) to determine the effect of treatment on overall survival.
-
Experimental Workflow
Caption: Workflow for a leukemia xenograft study using this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of leukemia by targeting the MSI2 RNA-binding protein. The protocols and data presented here provide a framework for researchers to further investigate its efficacy in preclinical models. Careful consideration of the compound's potential off-target effects is warranted in the interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia. [vivo.weill.cornell.edu]
- 4. RNA Regulators in Leukemia and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Myeloid Leukemia (AML) | CancerIndex [cancerindex.org]
- 6. RNA-Binding Proteins in Acute Leukemias | MDPI [mdpi.com]
- 7. MSI2 | Cancer Genetics Web [cancerindex.org]
- 8. Effect of this compound treatment on gene expression of human leukemia cell lines MOLM13 and K562 [datacatalog.mskcc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. apexbt.com [apexbt.com]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ro 08-2750 for the Inhibition of NGF-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nerve Growth Factor (NGF) is a neurotrophin crucial for the survival, development, and function of neurons. However, under certain pathological conditions or in specific cellular contexts, NGF can paradoxically induce apoptosis, primarily through its interaction with the p75 neurotrophin receptor (p75NTR). Ro 08-2750 is a non-peptide, small molecule inhibitor of NGF.[1] It functions by binding to the NGF dimer, inducing a conformational change that selectively inhibits the binding of NGF to p75NTR at submicromolar concentrations, and to both p75NTR and the TrkA receptor at concentrations greater than 5 μM. These application notes provide a comprehensive overview of the use of this compound to inhibit NGF-induced apoptosis, including effective concentrations, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The effective concentration of this compound for inhibiting NGF-induced effects varies depending on the cell type and the specific signaling pathway being targeted. The following table summarizes the quantitative data from cited research.
| Cell Line | Application | Effective Concentration of this compound | Reference |
| SK-N-MC | Inhibition of NGF-induced apoptosis | 10 nM (complete rescue) | [1] |
| Myeloid Leukemia Cells | Induction of differentiation and apoptosis | 5-10 μM (8 hours) | [1] |
| Prostate Cancer Cells (22Rv1 and PC3) | Reduction of azacitidine-induced, p75NTR-mediated apoptosis | Not specified | [2] |
| Cervical Cancer Cells (HeLa and C-33A) | Suppression of proliferation and migration | Not specified | [3] |
Signaling Pathways
NGF-Induced Apoptosis and Survival Signaling
NGF's effects on cell survival and apoptosis are primarily mediated by its binding to two distinct receptors: TrkA and p75NTR. The balance of signaling through these receptors often dictates the cellular outcome.
-
Survival Signaling (via TrkA): Binding of NGF to TrkA activates pro-survival pathways, including the PI3K-Akt and Raf-MEK-ERK signaling cascades.[4] These pathways promote cell growth, differentiation, and inhibit apoptotic machinery.[4]
-
Apoptotic Signaling (via p75NTR): In the absence or low expression of TrkA, NGF binding to p75NTR can initiate a pro-apoptotic cascade.[5] This can involve the activation of c-Jun N-terminal kinase (JNK) and subsequent downstream apoptotic events.[6]
Mechanism of Inhibition by this compound
This compound directly binds to the NGF dimer, causing a conformational change.[1] At lower concentrations, this altered conformation of NGF is unable to bind to p75NTR, thus inhibiting the pro-apoptotic signal. At higher concentrations, the binding to TrkA is also inhibited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased expression and activity of p75NTR are crucial events in azacitidine-induced cell death in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death during neuronal development: the sympathetic neuron model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Signaling Pathways of Nerve Growth Factor (NGF) and Pro-NGF in Breast Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays Using Ro 08-2750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 08-2750 is a versatile small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in cancer research and drug development. Initially identified as a non-peptide inhibitor of Nerve Growth Factor (NGF) that selectively blocks its binding to the p75NTR receptor, this compound has more recently been characterized as a potent inhibitor of the Musashi (MSI) family of RNA-binding proteins, MSI1 and MSI2. By targeting the MSI proteins, this compound disrupts the post-transcriptional regulation of key oncogenes, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell types. These application notes provide detailed protocols for assessing the effects of this compound on cell viability.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of the RNA-binding activity of MSI1 and MSI2. MSI proteins are critical regulators of mRNA translation and stability for a number of oncoproteins. By binding to the RNA-recognition motifs of MSI proteins, this compound prevents them from binding to their target mRNAs. This leads to the decreased expression of key cancer-promoting proteins such as c-MYC and HOXA9, and modulates signaling pathways critical for cancer stem cell maintenance and proliferation, including the Notch and Wnt pathways. This multifaceted impact on oncogenic signaling makes this compound a valuable tool for studying cancer biology and a potential therapeutic agent.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines. This data can serve as a reference for designing cell viability experiments.
| Cell Line | Cancer Type | Assay Type | IC50/EC50 (µM) | Citation |
| MLL-AF9+ BM cells | Acute Myeloid Leukemia | CellTiter-Glo | EC50 ≈ 2.6 | [1] |
| MOLM13 | Acute Myeloid Leukemia | CellTiter-Glo | EC50 ≈ 8 | |
| K562 | Chronic Myeloid Leukemia | CellTiter-Glo | EC50 ≈ 8 | |
| HCT116 | Colorectal Cancer | CCK8 | - | |
| T-ALL cell lines (Jurkat, Molt4) | T-cell Acute Lymphoblastic Leukemia | MTT | - | |
| Triple-Negative Breast Cancer cell lines | Breast Cancer | MTT | - |
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolving the Compound : this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding :
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to test is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.[5][6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding :
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO).
-
Add the desired volume of this compound dilutions or vehicle control to the wells.
-
Incubate for the chosen duration (e.g., 24, 48, or 72 hours).
-
-
Assay Reagent Addition :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization :
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition :
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence from wells containing medium only.
-
Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: this compound inhibits MSI, affecting oncogenic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Application Note: Unveiling the Molecular Targets of Ro 08-2750 Utilizing RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 08-2750 is a small molecule that has garnered significant interest in cancer research and other therapeutic areas. Initially identified as a competitive inhibitor of the Musashi (MSI) family of RNA-binding proteins, specifically MSI2, it has shown potential in treating diseases like acute myeloid leukemia.[1][2] Subsequent research, however, has revealed a more complex mechanism of action, suggesting that this compound interacts with a broader range of RNA-binding proteins (RBPs), leading to cellular phenotypes that are independent of MSI2.[3][4] This promiscuity highlights the importance of unbiased, genome-wide approaches like RNA sequencing (RNA-seq) to comprehensively identify the molecular targets and downstream pathways affected by this compound.
This application note provides a detailed protocol for utilizing RNA sequencing to identify the targets of this compound. We will outline the experimental design, from cell culture and treatment to library preparation and bioinformatic analysis, and provide guidance on interpreting the resulting data to elucidate the compound's mechanism of action.
Key Applications of RNA Sequencing in this compound Research:
-
Target Identification: Uncover the full spectrum of genes and pathways modulated by this compound treatment.
-
Mechanism of Action Studies: Elucidate the downstream functional consequences of this compound binding to its targets.
-
Off-Target Effect Profiling: Identify potential off-target effects to better understand the compound's safety and efficacy profile.
-
Biomarker Discovery: Discover potential biomarkers of response or resistance to this compound.
Experimental Workflow Overview
The general workflow for an RNA sequencing experiment to identify the targets of this compound involves several key steps, from initial cell treatment to final data analysis and interpretation.
Detailed Protocols
I. Cell Culture and this compound Treatment
This protocol is based on methodologies used in studies on human leukemia cell lines.[1][5]
Materials:
-
Human leukemia cell lines (e.g., MOLM13, K562) or other relevant cell lines.
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL in sterile culture flasks.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration. A typical concentration used in previous studies is 20 µM.[1][7]
-
Treatment: Treat the cells with this compound or an equivalent volume of DMSO (vehicle control) for a specified duration. A 4-hour treatment period has been shown to be effective.[1][7]
-
Harvesting: After the treatment period, harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
II. RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a similar RNA extraction kit.
-
Chloroform.
-
Isopropanol.
-
75% Ethanol (prepared with nuclease-free water).
-
Nuclease-free water.
-
Spectrophotometer (e.g., NanoDrop) for RNA quantification.
-
Bioanalyzer or similar instrument for assessing RNA integrity.
Procedure:
-
RNA Extraction: Lyse the cell pellet in TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification: Resuspend the final RNA pellet in nuclease-free water and measure the concentration using a spectrophotometer.
-
RNA Quality Control: Assess the RNA integrity by calculating the RNA Integrity Number (RIN). A RIN value of ≥ 8 is recommended for high-quality RNA sequencing data.
III. RNA Sequencing Library Preparation and Sequencing
This protocol provides a general overview. Specific kits and protocols may vary.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Magnetic beads for size selection.
-
PCR reagents for library amplification.
-
Next-generation sequencing platform (e.g., Illumina HiSeq, NovaSeq).
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the purified mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on a next-generation sequencing platform.
Data Presentation and Analysis
Quantitative Data Summary
The primary output of an RNA-seq experiment is a table of gene expression values for each sample. This data can be summarized to show the number of differentially expressed genes.
| Comparison | Number of Upregulated Genes | Number of Downregulated Genes | Total Differentially Expressed Genes |
| This compound vs. DMSO | [Insert Number] | [Insert Number] | [Insert Number] |
This table should be populated with the results from the differential expression analysis.
Downstream Bioinformatic Analysis
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the DMSO control.[3]
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Gene Set Enrichment Analysis (GSEA): Use GSEA to determine whether a priori defined sets of genes show statistically significant, concordant differences between the treated and control groups.
Interpreting the Results: Potential Signaling Pathways Affected by this compound
Based on existing literature, this compound is known to impact several key signaling pathways, primarily through its interaction with RNA-binding proteins that regulate the stability and translation of target mRNAs.
RNA-seq data may reveal alterations in pathways related to:
-
Cell Cycle and Proliferation: Downregulation of oncogenes like c-MYC and upregulation of cell cycle inhibitors.[1]
-
Apoptosis: Increased expression of pro-apoptotic genes.[1][8]
-
Cellular Differentiation: Changes in gene expression associated with the differentiation of cancer cells.[1]
-
Stress Response: Upregulation of stress-dependent pathways.[3]
Conclusion
RNA sequencing is a powerful and indispensable tool for elucidating the complex mechanism of action of small molecules like this compound. By providing a global view of the transcriptional landscape, RNA-seq can identify the full range of targets and downstream pathways affected by the compound, moving beyond its initially presumed target. The protocols and analytical workflows outlined in this application note provide a robust framework for researchers to uncover novel biological insights and accelerate the development of this compound and other targeted therapies.
References
- 1. Effect of this compound treatment on gene expression of human leukemia cell lines MOLM13 and K562 [datacatalog.mskcc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSE114320 - Effect of this compound treatment on gene expression of human leukemia cell lines MOLM13 and K562 - OmicsDI [omicsdi.org]
- 6. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
Application Note & Protocol: Evaluating the Anti-proliferative Effects of Ro 08-2750 Using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term proliferative capacity of a single cell.[1] It measures the ability of a cell to undergo multiple divisions to form a colony, which is typically defined as a cluster of at least 50 cells. This assay is considered a gold standard for evaluating the impact of cytotoxic agents or radiation on cell survival and reproductive integrity, as short-term viability assays can often overestimate cell survival.
Ro 08-2750 is a small molecule inhibitor with a dual mechanism of action. It was initially identified as a non-peptide nerve growth factor (NGF) inhibitor that selectively prevents NGF from binding to its p75NTR receptor at lower concentrations and to both p75NTR and TrkA receptors at higher concentrations.[2][3] More recently, this compound has been characterized as an inhibitor of the Musashi (MSI) family of RNA-binding proteins, MSI1 and MSI2, with an IC50 of 2.7 μM for RNA-binding activity.[3][4] The MSI proteins are critical regulators of mRNA translation and are implicated in maintaining cancer stem cell phenotypes, promoting proliferation, and conferring therapy resistance in various cancers, including triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML).[5][6]
By inhibiting MSI, this compound can suppress cancer cell proliferation, induce apoptosis and cell cycle arrest, and reduce colony formation in a dose-dependent manner.[5][7] This application note provides a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action: this compound Signaling
This compound exerts its anti-cancer effects primarily by inhibiting the RNA-binding activity of MSI proteins.[4] MSI proteins post-transcriptionally regulate the expression of key oncogenes and cell cycle regulators by binding to specific elements in the 3' untranslated region (UTR) of target mRNAs, thereby promoting their translation. By binding to the RNA recognition motif (RRM) of MSI2, this compound displaces these target mRNAs, leading to decreased protein expression of factors like c-MYC, ultimately inhibiting cell proliferation and survival.[4][8] Additionally, this compound has been shown to suppress cancer cell proliferation by regulating Hippo signaling and YAP phosphorylation.[9][10] Some studies also indicate that this compound may have a broader impact, interacting with multiple RNA-binding proteins beyond the MSI family.[11][12]
Caption: this compound inhibits MSI2, preventing translation of target mRNAs and reducing cell survival.
Detailed Experimental Protocol
This protocol outlines the steps to assess the effect of this compound on the clonogenic survival of adherent cancer cells.
-
Cell Line: Appropriate cancer cell line (e.g., HCT116, MDA-MB-231, K562).
-
This compound: (e.g., Selleck Chemicals, MedchemExpress).
-
Dimethyl sulfoxide (DMSO): Vehicle for this compound.
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%): For detaching adherent cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol.
-
Equipment: 6-well cell culture plates, sterile serological pipettes and pipette tips, cell counter (hemocytometer or automated), incubator (37°C, 5% CO₂), microscope.
Caption: Workflow for the colony formation assay with this compound treatment.
-
Cell Preparation:
-
Culture cells under standard conditions until they reach 70-80% confluency.
-
Wash the cells with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge at 1000 rpm for 5 minutes.[1]
-
Resuspend the cell pellet in fresh complete medium and perform a cell count. Ensure a single-cell suspension by gently pipetting.
-
-
Cell Seeding:
-
The optimal seeding density must be determined empirically for each cell line to yield 50-150 countable colonies in the control wells. Densities can range from 200 to 1000 cells per well in a 6-well plate.
-
Seed the appropriate number of cells into each well of 6-well plates containing 2 mL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[9] Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10 µM).
-
The '0 µM' well (vehicle control) should contain the same final concentration of DMSO as the highest drug concentration well (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration.
-
-
Incubation:
-
Return the plates to the incubator and culture for 8-14 days.[13] Do not disturb the plates during this period to avoid dislodging colonies.
-
Visually inspect the plates every 2-3 days under a microscope. The experiment is complete when colonies in the control wells are visible to the naked eye.
-
-
Fixing and Staining:
-
Gently aspirate the medium from each well.
-
Carefully wash the wells once with PBS.
-
Add 1 mL of Fixing Solution (4% PFA) to each well and incubate for 20 minutes at room temperature.[1]
-
Remove the fixing solution and wash gently with PBS.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 5-10 minutes at room temperature.[1]
-
Remove the stain and wash the wells carefully with tap water until the excess stain is removed.
-
Invert the plates on tissue paper and allow them to air dry completely overnight.[1]
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells. Counting can be done manually or using software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies counted in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies counted in treated well) / (Number of cells seeded x (PE / 100))
-
-
Data Presentation
Quantitative data should be summarized to compare the effects of different this compound concentrations. The results are typically plotted as a dose-response curve with the Surviving Fraction on the y-axis and the drug concentration on the x-axis.
Table 1: Representative Data from a Colony Formation Assay with HCT116 Cells Hypothetical data based on the known effects of this compound.
| This compound (µM) | Cells Seeded | Avg. Colony Count (n=3) | Plating Efficiency (PE) | Surviving Fraction (SF) |
| 0 (Vehicle) | 500 | 125 | 25.0% | 1.00 |
| 1.0 | 500 | 95 | - | 0.76 |
| 2.5 | 500 | 61 | - | 0.49 |
| 5.0 | 500 | 28 | - | 0.22 |
| 10.0 | 500 | 8 | - | 0.06 |
Troubleshooting
-
Low Colony Count in Control: Increase the number of cells seeded. Check cell viability before seeding.
-
Colonies Merging: Decrease the number of cells seeded or shorten the incubation time.
-
Uneven Staining: Ensure the entire well surface is covered during fixing and staining steps. Wash gently to avoid dislodging colonies.
-
High Variability: Ensure a homogenous single-cell suspension is achieved before plating. Perform experiments in triplicate to ensure statistical validity.
References
- 1. ossila.com [ossila.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
Application Notes and Protocols: Immunofluorescence Staining for Stress Granules Induced by Ro 08-2750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 08-2750 is a small molecule initially identified as a competitive inhibitor of the Musashi (MSI) RNA-binding protein family.[1][2][3] Subsequent research has revealed that this compound is a promiscuous inhibitor, interacting with a broad range of RNA-binding proteins (RBPs), particularly those containing RNA Recognition Motifs (RRMs).[1][3] A significant cellular phenotype associated with this compound treatment is the induction of stress granule (SG) formation.[1][2][3] This occurs in a dose-dependent manner and is consistent with the broad disruption of ribonucleoprotein (RNP) complexes.[1][2]
Stress granules are dense, cytoplasmic aggregates of stalled translation pre-initiation complexes that form in response to various cellular stresses. They are dynamic, membrane-less organelles that play a crucial role in regulating mRNA translation and decay. The ability of this compound to induce stress granules makes it a valuable tool for studying the dynamics of SG assembly and disassembly, as well as the cellular consequences of RBP inhibition.
These application notes provide a detailed protocol for the immunofluorescence staining of stress granules in cells treated with this compound, guidance on the quantitative analysis of SG formation, and an overview of the relevant signaling pathways.
Data Presentation
While the induction of stress granules by this compound has been described as dose-dependent, a comprehensive quantitative dataset is not currently available in the public domain. The following table summarizes the qualitative and semi-quantitative findings based on existing literature. Researchers are encouraged to perform detailed dose-response experiments and quantitative image analysis to establish precise metrics for their specific cell type and experimental conditions.
| This compound Concentration | Observation of Stress Granules (Marker: ELAVL1/HuR) | Notes | Reference |
| 0 µM (DMSO control) | No significant stress granule formation. Diffuse cytoplasmic and nuclear staining of ELAVL1/HuR. | Vehicle control establishes baseline. | [1] |
| 1 µM | Minimal to low induction of stress granules. | The beginning of a dose-dependent effect may be observed at this concentration. | [1] |
| 5 µM | Moderate induction of distinct cytoplasmic stress granules. | A clear increase in the number and percentage of cells with stress granules is visible. | [1] |
| 10 µM | Robust induction of prominent stress granules in a significant portion of the cell population. | This concentration has been shown to elicit a strong stress granule response. | [1] |
Experimental Protocols
Immunofluorescence Staining of Stress Granules (G3BP1 Marker)
This protocol provides a step-by-step guide for the immunofluorescence staining of the canonical stress granule marker G3BP1 in mammalian cells treated with this compound.
Materials:
-
Mammalian cells (e.g., HeLa, U2OS, H295R)
-
Glass coverslips (12 mm or 18 mm)
-
Cell culture plates (e.g., 24-well or 12-well)
-
Complete cell culture medium
-
This compound (Tocris, Cat. No. 2272 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS with 0.05% Tween-20)
-
Primary antibody: Rabbit anti-G3BP1 (e.g., Cell Signaling Technology, #36533) or Mouse anti-G3BP1
-
Secondary antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other appropriate fluorophore)
-
DAPI (4′,6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Aseptically place sterile glass coverslips into the wells of a cell culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubate for the desired treatment time (e.g., 4 hours).
-
-
Fixation:
-
Aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-G3BP1 antibody in blocking buffer according to the manufacturer's recommended dilution.
-
Aspirate the blocking buffer from the coverslips.
-
Add the diluted primary antibody solution to each coverslip and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution.
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Incubate the coverslips with DAPI solution for 5-10 minutes at room temperature.
-
-
Mounting:
-
Wash the coverslips twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of stress granules.
Signaling Pathway
Caption: Canonical signaling pathway for stress granule formation.
References
Troubleshooting & Optimization
Ro 08-2750 solubility issues and how to improve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ro 08-2750 and troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide small molecule inhibitor of nerve growth factor (NGF).[1][2] It functions by binding to the NGF dimer, which is thought to induce a conformational change that prevents NGF from binding to its receptors, p75NTR and TrkA.[3] At submicromolar concentrations, it selectively inhibits the binding of NGF to p75NTR, while at concentrations greater than 5 µM, it inhibits binding to both p75NTR and TrkA. More recent studies suggest that this compound may have a broader mechanism of action, interacting with multiple RNA-binding proteins (RBPs), which could contribute to its cellular effects independent of Musashi-2 (MSI2) inhibition.[4][5][6]
Q2: What are the known solubility characteristics of this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[3][7][8] Various suppliers report slightly different maximum concentrations, generally achievable with warming or sonication. It is considered poorly soluble in aqueous solutions.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1][9][10]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year.[2][9] Avoid repeated freeze-thaw cycles. For short-term use, a solution can be kept at 4°C for over a week.[9]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.
Issue 1: Difficulty dissolving this compound powder in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate dissolution technique for achieving higher concentrations.
-
Solution:
-
Standard Protocol: Most suppliers indicate that this compound is soluble in DMSO. For example, a concentration of 10 mM can be achieved with gentle warming.
-
Advanced Protocol for Higher Concentrations: To achieve concentrations up to 4 mg/mL (14.80 mM), the use of ultrasonic and heating to 80°C is recommended.[2] A similar protocol suggests sonication and heating to 80°C for a solubility of 3.5 mg/mL.[9]
-
Use Fresh DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds. Use newly opened or properly stored anhydrous DMSO.[2]
-
Issue 2: Precipitation of this compound when diluting a DMSO stock solution into aqueous media for in vitro assays.
-
Possible Cause: this compound is poorly soluble in aqueous solutions, and high final concentrations of DMSO can be toxic to cells.
-
Solution:
-
Minimize Final DMSO Concentration: Prepare a high-concentration stock solution in DMSO and then dilute it into your cell culture medium so that the final DMSO concentration is less than 0.5% (v/v), a level generally well-tolerated by most cell lines.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock into the aqueous buffer or media. Add the concentrated stock solution to the final volume of media while vortexing or stirring to ensure rapid and even dispersion, which can help prevent localized precipitation.
-
Consider Co-solvents: For specific applications, the use of a co-solvent system may be explored, though this needs to be optimized for cell viability.
-
Issue 3: Preparing this compound for in vivo animal experiments.
-
Possible Cause: Direct injection of a DMSO solution can be toxic. A biocompatible formulation is required.
-
Solution: A common method for preparing poorly soluble compounds for in vivo use involves a co-solvent system. One published protocol for this compound is as follows[2]:
-
Prepare a stock solution in DMSO (e.g., 5.0 mg/mL).
-
Sequentially add and mix the following co-solvents in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This method has been reported to yield a clear solution with a solubility of at least 0.5 mg/mL (1.85 mM).[2] It is recommended to prepare this working solution fresh on the day of use.[2]
-
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Method | Source(s) |
| DMSO | 10 mM (~2.7 mg/mL) | Gentle warming | |
| DMSO | up to 2.7 mg/mL | Not specified | |
| DMSO | 2 mg/mL | Warmed | [8] |
| DMSO | 3.5 mg/mL (12.95 mM) | Sonication and heating to 80°C | [9] |
| DMSO | 4 mg/mL (14.80 mM) | Ultrasonic, warming, and heat to 80°C | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.85 mM) | Sequential mixing | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 270.24 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
-
Procedure:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, use 2.70 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (e.g., 1 mL).
-
Gently warm the solution at 37°C for 10-15 minutes, vortexing intermittently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (0.5 mg/mL)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
-
Procedure:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final working solution, add the components in the following order, ensuring complete mixing after each addition:
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 5.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
-
The final concentration of this compound will be 0.5 mg/mL. This solution should be prepared fresh before each experiment.[2]
-
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound binds to the NGF dimer, inhibiting its interaction with TrkA and p75NTR receptors.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
Troubleshooting Logic for Aqueous Media Precipitation
Caption: Decision tree for troubleshooting precipitation when diluting DMSO stock in aqueous media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 37854-59-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Off-target effects of Ro 08-2750 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 08-2750 in cellular assays. Due to its complex pharmacological profile, this guide emphasizes understanding and troubleshooting its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended target of this compound?
A1: this compound was initially identified as a non-peptide inhibitor of Nerve Growth Factor (NGF), preventing its binding to the p75NTR receptor.[1] More recently, it has been characterized as a competitive inhibitor of the RNA-binding protein Musashi-2 (MSI2), interfering with its interaction with target mRNAs.[2][3]
Q2: Is this compound a specific inhibitor of MSI2?
A2: No, accumulating evidence strongly indicates that this compound is not a specific inhibitor of MSI2.[4][5][6] Unbiased proteomic studies have revealed that it interacts with a broad range of RNA-binding proteins (RBPs), particularly those containing RNA Recognition Motifs (RRMs).[4][5][6] Therefore, cellular phenotypes observed upon this compound treatment are often independent of its effects on MSI2.[4][5][6]
Q3: What are the known off-target effects of this compound?
A3: The most significant off-target effect of this compound is its promiscuous binding to numerous RBPs.[4][5][6] This can lead to a variety of cellular consequences, including the inhibition of steroidogenesis and the induction of stress granule formation.[4][7] It is crucial to consider these MSI2-independent effects when interpreting experimental data.
Q4: How should I design my experiments knowing the off-target profile of this compound?
A4: It is essential to include appropriate controls to distinguish between on-target (MSI2-related) and off-target effects. This can include using MSI2 knockout or knockdown cell lines to see if the observed phenotype is rescued.[8] Additionally, employing a secondary, structurally distinct MSI2 inhibitor, if available, can help validate MSI2-specific effects.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed cellular phenotype is inconsistent with known MSI2 function. | The effect is likely due to off-target interactions of this compound with other RNA-binding proteins. | 1. Perform experiments in MSI2 knockout/knockdown cells to assess MSI2-dependence.[8] 2. Use unbiased techniques like thermal proteome profiling to identify other potential protein targets in your specific cell model.[4] 3. Consult literature for known off-target effects of this compound that might explain your observations. |
| High degree of cytotoxicity observed at expected effective concentrations. | This compound can induce apoptosis and affect cell viability through MSI2-independent mechanisms.[4][8] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay duration. 2. Use a cell viability assay (e.g., CellTiter-Glo) to quantify cytotoxicity.[4] 3. Consider shorter treatment durations to minimize toxicity-related artifacts. |
| Difficulty in reproducing results from published studies. | Experimental conditions such as cell line differences, passage number, and assay-specific parameters can significantly influence the outcome. | 1. Carefully review and replicate the detailed experimental protocols from the cited literature. 2. Ensure consistent cell culture conditions. 3. Calibrate instrument settings and reagent concentrations. |
| Formation of precipitates in cell culture media. | The solubility of this compound may be limited in aqueous solutions. | 1. Ensure the final DMSO concentration in the media is kept low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
| Target | Assay Type | Value | Reference |
| Nerve Growth Factor (NGF) | Binding Assay | IC50: ~1 µM | [1] |
| Musashi-2 (MSI2) | Fluorescence Polarization | IC50: 2.7 µM | [1] |
| Musashi-2 (MSI2) | MicroScale Thermophoresis | KD: 12.3 ± 0.5 μM | [3] |
Table 2: Cellular IC50 Values
| Cellular Effect | Cell Line | Value | Reference |
| Inhibition of Aldosterone Production | H295R | IC50: 1.50 ± 0.154 µM | [4] |
| Inhibition of Cortisol Production | H295R | IC50: 0.682 ± 0.056 µM | [4] |
| Anti-proliferative Effect | Murine MLL-AF9 leukemic BM cells | EC50: 2.6 ± 0.1 µM | [3] |
| Anti-proliferative Effect | MOLM13 (AML) | EC50: ~8 µM | [3] |
| Anti-proliferative Effect | K562 (CML-BC) | EC50: ~8 µM | [3] |
Key Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from studies assessing the cytotoxic effects of this compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Thermal Proteome Profiling (PISA - Proteome Integral Solubility Alteration)
This protocol provides a general workflow for identifying the cellular targets of this compound based on ligand-induced thermal stabilization.[4]
-
Cell Lysate Preparation: Prepare cell lysates from the cell line of interest using a suitable lysis buffer.
-
Compound Incubation: Treat the cell lysate with this compound or a vehicle control (DMSO).
-
Temperature Gradient: Aliquot the treated lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation and Digestion: After heating, centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins and prepare them for mass spectrometry analysis (e.g., by trypsin digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each protein at different temperatures in the presence and absence of this compound. Proteins that show a significant shift in their melting temperature upon compound treatment are considered potential binders.
Stress Granule Formation Assay (Immunofluorescence)
This protocol is used to visualize the induction of stress granules in cells treated with this compound.[4]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with varying concentrations of this compound or a vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against a stress granule marker (e.g., G3BP1 or TIA-1).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with stress granules.
Visualizations
Caption: Overview of the intended and off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
Technical Support Center: Interpreting MSI2-Independent Effects of Ro 08-2750
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Ro 08-2750, with a specific focus on its Musashi-2 (MSI2)-independent activities.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of MSI2?
A1: While initially identified as a competitive inhibitor of Musashi (MSI)-RNA interactions, accumulating evidence demonstrates that this compound is not a specific inhibitor of MSI2.[1][2] Studies have shown that many of its cellular effects, such as the inhibition of adrenocortical steroid production and impacts on cell viability, are independent of MSI2.[1][2] An unbiased thermal proteome profiling approach revealed that this compound interacts with a broad range of RNA-binding proteins (RBPs), particularly those containing RNA Recognition Motif (RRM) domains.[1][2] Therefore, it is more accurately described as a promiscuous inhibitor of multiple RBPs.[1][2]
Q2: What are the known MSI2-independent effects of this compound?
A2: this compound elicits several significant cellular phenotypes that are not dependent on its interaction with MSI2. These include:
-
Inhibition of Steroidogenesis: this compound inhibits the production of aldosterone and cortisol in a dose-dependent manner.[1]
-
Decreased Cell Viability and Proliferation: At higher concentrations, this compound can reduce cell viability and proliferation.[1]
-
Induction of Stress Granule Formation: Treatment with this compound leads to the formation of stress granules, which is consistent with a broad disruption of ribonucleoprotein complexes.[1][2]
-
Alterations in Gene Expression: this compound causes widespread changes in gene expression, including the upregulation of stress-dependent pathways and the downregulation of transcripts for proteins involved in steroid production.[1]
Q3: How can I be sure that the effects I am observing in my experiments are MSI2-independent?
A3: To confirm that the observed phenotypes are MSI2-independent, a rescue experiment is the gold standard. This involves expressing a this compound-resistant mutant of MSI2, such as MSI2-R100A, which can still bind to RNA but not to this compound.[1] If the expression of this mutant fails to rescue the phenotype induced by this compound, it strongly suggests an MSI2-independent mechanism.[1]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed at concentrations intended to inhibit MSI2.
-
Possible Cause: this compound's off-target effects on multiple RBPs can lead to broad cellular stress and reduced viability at concentrations previously thought to be specific for MSI2.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 values for both your phenotype of interest and cell viability in your specific cell line. This will help you identify a therapeutic window.
-
Lower the Concentration: If possible, use the lowest effective concentration of this compound that produces your desired phenotype while minimizing cytotoxicity.
-
Monitor for Stress Granule Formation: Use immunofluorescence to check for the formation of stress granules (e.g., by staining for markers like G3BP1 or TIA-1). The presence of stress granules is an indicator of broad RBP disruption.[1]
-
Problem 2: Inconsistent results when trying to replicate published findings on MSI2 inhibition.
-
Possible Cause: The observed effects may be context-dependent and influenced by the specific RBPs expressed in your cell model. Since this compound is a promiscuous RBP inhibitor, the cellular response can vary between different cell types.[1]
-
Troubleshooting Steps:
-
Characterize RBP Expression: If feasible, perform proteomic or transcriptomic analysis to understand the RBP landscape of your cell line. This may help explain differential sensitivities to this compound.
-
Use Multiple Cell Lines: Test the effects of this compound in more than one cell line to determine if the observed phenotype is generalizable or cell-type specific.
-
Perform MSI2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete MSI2 and see if this phenocopies the effects of this compound. If not, it further points to MSI2-independent mechanisms.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for MSI2-Independent Phenotypes
| Phenotype | Cell Line | IC50 Value | Reference |
| Aldosterone Production Inhibition | H295R | 1.50 µM ± 0.154 µM | [1] |
| Cortisol Production Inhibition | H295R | 0.682 µM ± 0.056 µM | [1] |
| MSI RNA-binding Activity Inhibition | Not specified | 2.7 μM | [3][4] |
| Nerve Growth Factor (NGF) Inhibition | Not specified | ~ 1 µM | [3][4] |
Key Experimental Protocols
Protocol 1: Steroid Hormone and Cell Viability/Proliferation Assays in H295R Cells
-
Cell Plating: Plate H295R cells in complete media at a density of 20,000 cells/well for aldosterone experiments or 10,000 cells/well for cortisol experiments.
-
Induction (if applicable): For cell lines with inducible constructs, add 5 µg/mL doxycycline.
-
Treatment: After 24 hours, replace the complete media with low-sera media containing the desired concentration of this compound (dissolved in DMSO) or a DMSO vehicle control.
-
Stimulation: Add 10 nM Angiotensin II to stimulate steroidogenesis.
-
Incubation: Incubate the cells for the desired time period.
-
Hormone Measurement: Collect the supernatant and measure aldosterone or cortisol levels using commercially available ELISA kits.
-
Cell Viability/Proliferation: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) and cell proliferation by quantifying DNA content (e.g., FluoReporter).[1]
Protocol 2: Proteome-Wide Identification of this compound Interacting Proteins (PISA)
-
Cell Lysis: Lyse cells to obtain a native protein extract.
-
Compound Incubation: Incubate the protein extract with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the soluble protein fraction, reduce, alkylate, and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins that were stabilized by this compound binding.
-
Data Analysis: Identify proteins that show a dose-dependent increase in thermal stability upon this compound treatment. These are considered direct interactors.
Visualizations
Caption: Logical diagram illustrating the promiscuous binding of this compound to multiple RBPs, leading to various MSI2-independent cellular effects.
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Ro 08-2750 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Ro 08-2750, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is supplied as a solid, typically a light yellow to orange powder. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least three to four years[1][2]. Some suppliers suggest storage at 2-8°C, so it is always best to consult the product-specific datasheet.
Q2: What is the recommended solvent for reconstituting this compound?
A: The most common and recommended solvent for this compound is Dimethyl sulfoxide (DMSO)[1][2]. Solubility in DMSO has been reported at various concentrations, including 2 mg/mL with warming, 3.5 mg/mL (requiring sonication and heating to 80°C), and up to 10 mM with gentle warming[2][3].
Q3: How stable are this compound solutions?
A: Solutions of this compound are known to be unstable[4]. It is strongly recommended to prepare solutions fresh for each experiment[4]. If short-term storage is necessary, stock solutions can be stored at -80°C for up to one year or at -20°C for a shorter duration, though some sources advise against long-term storage of solutions[2][5][6]. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes[2]. For short-term needs, some data suggests stability at 4°C for over a week[2].
Q4: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur, especially with concentrated stock solutions or upon addition to aqueous buffers. If you observe precipitation, gentle warming and sonication can be used to aid dissolution[2][3]. When preparing working solutions for in vivo experiments, ensure a clear stock solution is made first, and then co-solvents should be added sequentially[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare fresh solutions of this compound for each experiment. Avoid using previously frozen and thawed solutions if possible. If you must store solutions, aliquot into single-use vials and store at -80°C for no longer than one year[2][4][5]. |
| Compound precipitation in cell culture media | Poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is compatible with your cell line (typically below 0.5%). |
| Difficulty dissolving the powder | Insufficient solvent or temperature. | Use DMSO as the solvent. Gentle warming and sonication can be applied to facilitate dissolution[2][3]. For a 3.5 mg/mL concentration in DMSO, sonication and heating to 80°C may be necessary[2]. |
| Unexpected off-target effects | This compound may interact with other RNA-binding proteins besides MSI2. | Be aware that studies have shown this compound can interact with a broad range of RNA-binding proteins[7]. Consider including appropriate controls to assess the specificity of the observed effects in your experimental system. |
Stability and Storage Summary
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C | ≥ 3-4 years[1][2] | Can be shipped at ambient temperature for short durations[2]. |
| 2-8°C | Varies by supplier | Always check the manufacturer's recommendation. | |
| In DMSO (Stock Solution) | -80°C | Up to 1 year[2][5] | Aliquot to avoid freeze-thaw cycles[2]. |
| -20°C | Up to 1 year[5] | Less ideal than -80°C for long-term storage. | |
| 4°C | > 1 week[2] | For very short-term storage only. | |
| Aqueous Solutions | Not Recommended | Unstable[4] | Prepare fresh before use. |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gentle warming and sonication may be required for complete dissolution[2][3].
-
For immediate use, this stock can be stored at 4°C for a short period. For longer-term storage, aliquot and store at -80°C[2].
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates at a density that allows for optimal growth during the treatment period.
-
Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Treatment with this compound:
-
Prepare the final working concentrations of this compound by diluting the DMSO stock solution in your complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups (including vehicle control) and is non-toxic to your cells (usually ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Typical in vitro concentrations range from 10 nM to 10 µM, depending on the cell type and experimental endpoint[2].
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 8, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting, or gene expression analysis.
-
In Vivo Formulation Protocol
For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection. It is recommended to prepare this formulation fresh on the day of use[2].
-
Preparation of Vehicle:
-
A commonly used vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2].
-
-
Formulation of this compound:
-
First, dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
Sequentially add the other components of the vehicle, ensuring the solution is mixed thoroughly after each addition. The order of addition is critical: first PEG300, then Tween-80, and finally saline[2].
-
If precipitation occurs, sonication or gentle heating can be used to aid dissolution[2].
-
A reported in vivo dosage is 13.75 mg/kg administered via intraperitoneal injection[2]. The final volume and concentration should be adjusted based on the animal's weight and the desired dose.
-
Signaling Pathways
This compound is known to primarily interfere with the Nerve Growth Factor (NGF) signaling pathway and has also been identified as an inhibitor of Musashi (MSI) RNA-binding activity.
NGF Signaling Inhibition by this compound
This compound is a non-peptide inhibitor that binds directly to the NGF dimer. This binding induces a conformational change in NGF, which in turn inhibits its ability to bind to its receptors, p75NTR and TrkA. At submicromolar concentrations, this compound selectively inhibits the binding of NGF to p75NTR. At concentrations above 5 µM, it inhibits binding to both p75NTR and TrkA. This inhibition disrupts downstream signaling cascades that regulate cell survival, apoptosis, and differentiation[4].
Caption: Inhibition of NGF signaling by this compound.
MSI RNA-Binding Inhibition Workflow
This compound has been identified as a selective inhibitor of the RNA-binding activity of Musashi (MSI) proteins, such as MSI2[2]. MSI proteins are RNA-binding proteins that regulate the translation of target mRNAs involved in cell proliferation and survival. By inhibiting the binding of MSI2 to its target mRNA, this compound can alter gene expression and induce cellular responses like apoptosis in cancer cells[2][8].
Caption: Workflow of MSI RNA-binding inhibition by this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ro 08-2750 Dosage for In Vivo Studies
Welcome to the technical support center for Ro 08-2750. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo studies?
A1: Based on published literature, a frequently used and effective dosage of this compound in murine models is 13.75 mg/kg administered via intraperitoneal (i.p.) injection . This dosage has been utilized in studies investigating its effects on myeloid leukemia and cervical cancer. Some studies suggest this may be the highest achievable dose due to limitations in the compound's solubility. However, in a study on chronic lymphocytic leukemia (CLL), a range of doses (1.4, 7, and 13.75 mg/kg) were explored, indicating that dose-response evaluations may be beneficial for specific models.
Q2: How should I prepare the vehicle for this compound administration?
A2: this compound is a hydrophobic compound with limited aqueous solubility. A commonly used vehicle formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this solution fresh for each use. For detailed preparation steps and troubleshooting, please refer to the Experimental Protocols and Troubleshooting sections.
Q3: What are the known molecular targets and signaling pathways of this compound?
A3: this compound has a dual mechanism of action. It was initially identified as a non-peptide inhibitor of Nerve Growth Factor (NGF) , preventing its binding to the p75 neurotrophin receptor (p75NTR). Subsequently, it was found to be a selective inhibitor of the RNA-binding protein Musashi-2 (MSI2) . Therefore, it impacts both the NGF/p75NTR/TrkA signaling pathway and MSI2-mediated post-transcriptional regulation. For a visual representation of these pathways, please see the Signaling Pathways section.
Q4: Are there any known off-target effects or toxicity concerns with this compound?
A4: Recent research indicates that this compound may not be as specific to MSI2 as initially believed and can interact with other RNA-binding proteins. This promiscuous binding is an important consideration for interpreting experimental results. While detailed toxicology reports are limited, the 13.75 mg/kg dose has been referred to as the "top tolerated DMSO volume" in some studies, suggesting that higher doses may be limited by vehicle toxicity or the compound's solubility. Researchers should closely monitor animal well-being, including body weight, during treatment.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming and vortexing may aid in dissolution.
-
Vehicle Preparation: In a sterile conical tube, add the required volume of PEG300.
-
Slowly add the this compound stock solution to the PEG300 while vortexing to ensure proper mixing.
-
Add Tween-80 to the mixture and continue to vortex.
-
Finally, add the sterile saline to reach the final desired concentration and volume. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.
Note: Due to the hydrophobic nature of this compound, it is critical to prepare the formulation fresh before each administration to avoid precipitation.
Quantitative Data Summary
| Parameter | Published Data | Animal Model | Reference |
| Dosage | 13.75 mg/kg | Mouse (Myeloid Leukemia, Cervical Cancer) | [1][2] |
| 1.4, 7, 13.75 mg/kg | Mouse (Chronic Lymphocytic Leukemia) | [3] | |
| Administration Route | Intraperitoneal (i.p.) | Mouse | [1][2][3] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | [4] |
| Frequency | Every other day / Twice a week | Mouse | [2][3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Compound's hydrophobic nature- Improper mixing order- Solution prepared in advance | - Ensure the vehicle components are added in the correct order as described in the protocol.- Prepare the solution fresh immediately before each use.- Gentle warming and sonication can be attempted to redissolve the compound, but visual inspection for complete dissolution is critical. |
| Observed toxicity or weight loss in animals | - Vehicle toxicity (especially DMSO at high concentrations)- Off-target effects of this compound- Compound-related toxicity | - If possible, conduct a pilot study with a vehicle-only control group to assess tolerability.- Consider reducing the dosage or the frequency of administration.- Closely monitor animal health parameters, including daily body weight, food and water intake, and general behavior. |
| Lack of expected biological effect | - Insufficient dosage- Poor bioavailability- Compound degradation | - Consider a dose-response study to determine the optimal effective dose for your specific model.- Ensure the formulation is prepared correctly to maximize solubility and potential bioavailability.- As this compound's in vivo stability data is not widely available, ensure it is stored properly as a powder (desiccated at -20°C) and used immediately after reconstitution. |
| Unexpected or off-target phenotypes | - Promiscuous binding of this compound to other RNA-binding proteins | - Be aware that observed effects may not be solely due to MSI2 inhibition.[1][5] - Consider control experiments, such as using a structurally related but inactive compound if available, or validating key findings with alternative methods like genetic knockdown of the target protein. |
Signaling Pathways and Experimental Workflows
NGF/p75NTR/TrkA Signaling Pathway
This compound inhibits the binding of NGF to its receptor p75NTR. This can modulate downstream signaling pathways that regulate cell survival and apoptosis.
Caption: this compound inhibits NGF binding to p75NTR, affecting downstream signaling.
MSI2-Mediated RNA Regulation
This compound also inhibits the RNA-binding activity of MSI2, which can lead to the translation of target mRNAs that are normally repressed by MSI2, or the degradation of mRNAs normally stabilized by MSI2.
Caption: this compound inhibits MSI2, affecting target mRNA translation and stability.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo experiments with this compound.
Caption: A generalized workflow for in vivo studies using this compound.
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA Binding Proteins (RBPs) and their role in DNA Damage and radiation response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Ro 08-2750 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ro 08-2750 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a non-peptide small molecule inhibitor with two well-characterized primary activities. Firstly, it acts as an antagonist of Nerve Growth Factor (NGF), where it binds to the NGF dimer, inducing a conformational change.[1][2] This selectively inhibits the binding of NGF to the p75 neurotrophin receptor (p75NTR) at submicromolar concentrations and to both p75NTR and the Tropomyosin receptor kinase A (TrkA) at concentrations above 5 μM.[1][2] Secondly, this compound is a selective inhibitor of the RNA-binding activity of Musashi-2 (MSI2), with an IC50 of 2.7 μM.[3] Recent studies suggest that this compound may also interact with a broader range of RNA-binding proteins.[4][5][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][7]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO up to 10 mM (2.7 mg/mL).[1][2] Gentle warming can be used to aid dissolution.[1][2]
Q4: Are this compound solutions stable?
Solutions of this compound are noted to be unstable. It is highly recommended to prepare solutions fresh for each experiment.[8] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to minimize freeze-thaw cycles.[3]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I am observing precipitation of this compound after diluting my DMSO stock into aqueous cell culture media.
This is a common issue due to the hydrophobic nature of many small molecule inhibitors. The lower solubility of this compound in aqueous solutions compared to DMSO can lead to precipitation when the concentration of the compound exceeds its solubility limit in the final media.
Solutions:
-
Optimize Stock Solution Concentration and Dilution Factor:
-
Prepare a higher concentration stock solution in DMSO to allow for a greater dilution factor when adding it to the aqueous media. This will result in a lower final DMSO concentration in your experiment, which is generally better for cell health.
-
When diluting, add the this compound stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
-
Utilize Co-solvents and Surfactants for Working Solutions:
-
For challenging applications, consider the use of co-solvents and surfactants to improve the solubility of this compound in your final working solution. The following formulation has been suggested for in vivo and in vitro use:
-
Protocol: To prepare a 1 mL working solution, start with 100 μL of a 5.0 mg/mL DMSO stock solution. Add this to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to bring the total volume to 1 mL. This will yield a clear solution of at least 0.5 mg/mL.[3]
-
-
-
Employ Sonication or Gentle Warming:
-
If precipitation or phase separation occurs during the preparation of your working solution, brief sonication or gentle warming (e.g., in a 37°C water bath) can aid in dissolution.[3] However, be cautious with heating as it may affect the stability of the compound or other media components.
-
-
Prepare Fresh Solutions:
-
As this compound solutions are unstable, always prepare them fresh before each experiment to ensure the compound is fully dissolved and active.[8]
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Reference |
| Molecular Weight | 270.24 g/mol | [1][2] |
| Recommended Solvent | DMSO | [1][2][7] |
| Maximum Solubility in DMSO | 10 mM (2.7 mg/mL) | [1][2] |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [3] |
| Solution Stability | Unstable, prepare fresh | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 270.24 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.7 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Gently warm the tube (e.g., in a 37°C water bath) and vortex until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
In a sterile tube, add the required volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
-
Mandatory Visualizations
Caption: NGF Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound to inhibit MSI2 function.
References
- 1. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS 37854-59-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with Ro 08-2750
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ro 08-2750. Inconsistent results with this compound can arise from several factors, including its mechanism of action, stability, and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-peptide, reversible nerve growth factor (NGF) inhibitor that binds to NGF with an IC50 of approximately 1 µM.[1][2] It selectively inhibits NGF binding to the p75 neurotrophin receptor (p75NTR) over TrkA.[1][2][3] Additionally, this compound is a selective inhibitor of MSI RNA-binding activity, with a reported IC50 of 2.7 μM.[1][2][4] It is important to note that this compound has been shown to interact with a broad range of RNA-binding proteins (RBPs), which may contribute to its cellular effects.[5][6]
Q2: Why am I seeing inconsistent results between experiments?
Inconsistent results with this compound can be attributed to several factors:
-
Solution Instability: Solutions of this compound are unstable and should be prepared fresh for each experiment.[1] Storing solutions, even for short periods, can lead to degradation of the compound and loss of activity.
-
Off-Target Effects: this compound is known to be promiscuous and can interact with multiple RBPs beyond its intended MSI target.[5][6] These off-target interactions can lead to varied and sometimes unexpected cellular phenotypes, depending on the specific cellular context and the expression levels of these other RBPs.
-
Cell Line Specificity: The effects of this compound can be highly cell-line dependent. This is likely due to differences in the expression levels of NGF receptors, MSI proteins, and the various off-target RBPs.
Q3: How should I prepare and store this compound?
For optimal results, follow these storage and preparation guidelines:
-
Storage of Powder: The solid form of this compound should be stored at -20°C, where it is stable for at least two to four years.[3][4][7]
-
Solution Preparation: Due to the instability of the compound in solution, it is critical to prepare solutions fresh immediately before use.[1]
-
Solubility: this compound is soluble in DMSO.[3][4] For in vivo experiments, specific solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[2]
Troubleshooting Guide
Problem: Reduced or No Compound Activity
Possible Cause 1: Compound Degradation.
-
Recommendation: Always prepare this compound solutions fresh for each experiment. Do not use previously prepared and stored solutions.[1]
Possible Cause 2: Incorrect Concentration.
-
Recommendation: Verify the final concentration of this compound in your assay. Refer to the table below for reported effective concentrations in various models.
Problem: High Variability Between Replicates
Possible Cause 1: Inconsistent Solution Preparation.
-
Recommendation: Ensure the compound is fully dissolved in the solvent before adding it to your experimental system. Vortex or sonicate if necessary. Prepare a single stock solution from which all dilutions for an experiment are made.
Possible Cause 2: Cellular Health.
-
Recommendation: Monitor cell health and viability. Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor health can lead to inconsistent responses.
Problem: Unexpected or Off-Target Effects
Possible Cause 1: Promiscuous Binding.
-
Recommendation: Be aware that this compound interacts with multiple RBPs.[5][6] Consider these potential off-target effects when interpreting your data. It may be necessary to use additional, more specific inhibitors or genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is due to the inhibition of the intended target.
Possible Cause 2: MSI2-Independent Phenotypes.
-
Recommendation: Studies have shown that some cellular effects of this compound are independent of its interaction with MSI2.[5][8] If you are studying MSI2, it is crucial to include control experiments, such as using a Ro-resistant MSI2 mutant, to confirm the specificity of the observed effects.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NGF Inhibition) | ~ 1 µM | - | [1][2][4] |
| IC50 (MSI RNA-binding) | 2.7 µM | In vitro FP assay | [1][2][4][9][10] |
| IC50 (Aldosterone Production) | 1.50 µM ± 0.154 µM | H295R cells | [5] |
| IC50 (Cortisol Production) | 0.682 µM ± 0.056 µM | H295R cells | [5] |
| EC50 (Cytotoxicity) | MLL-AF9+ BM cells | Ro: ~10 µM | [11] |
| EC50 (Cytotoxicity) | MOLM13 cells | Ro: ~10 µM | [12] |
| EC50 (Cytotoxicity) | K562 cells | Ro: ~20 µM | [12] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (Example using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
Compound Preparation: Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Add the this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix well and incubate at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Colony Formation Assay
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Plating: After treatment, wash the cells and plate a low number of viable cells (e.g., 500-1000 cells) into 6-well plates or culture dishes.
-
Incubation: Culture the cells for 8-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Normalize the results to the vehicle control.
Visualizations
Caption: Troubleshooting logic for inconsistent results with this compound.
Caption: Simplified signaling pathways affected by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 37854-59-4 | MOLNOVA [molnova.com]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnova.com [molnova.com]
- 8. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ro 08-2750 toxicity assessment in normal cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 08-2750 in experimental settings, with a focus on its effects on normal (non-malignant) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially identified as a competitive inhibitor of the RNA-binding protein Musashi-2 (MSI2), binding to its RNA Recognition Motif (RRM) domain.[1][2] However, recent and extensive research has demonstrated that this compound is a promiscuous inhibitor that interacts with a broad range of RNA-binding proteins (RBPs), many of which also contain RRM domains.[1][3][4] Therefore, its cellular effects are often MSI2-independent.[1] It is crucial to consider these off-target effects when interpreting experimental results.
Q2: Is this compound toxic to normal, non-malignant cell lines?
A2: this compound exhibits cytotoxic effects in a dose-dependent manner. However, studies have shown a potential therapeutic window, with higher concentrations required to affect normal cells compared to some cancer cell lines. For instance, normal human hematopoietic progenitor cells (CD34+ cord blood cells) are less sensitive to this compound than acute myeloid leukemia (AML) cells.[2] Similarly, this compound can abolish colony formation in leukemic cells at concentrations that do not impact the plating efficiency of normal mouse hematopoietic stem and progenitor cells.[2]
Q3: What are the known off-target effects of this compound?
A3: The most significant off-target effect is the compound's interaction with numerous RBPs.[1] This broad activity can lead to complex cellular responses, including the induction of stress granule formation.[1][3] Researchers should be aware that phenotypes observed following this compound treatment may not be solely attributable to MSI2 inhibition.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution and store it at -20°C. Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium.
Data Presentation: Cytotoxicity and Inhibitory Concentrations
The following tables summarize the available quantitative data on the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) of this compound in various cell types. Note the relative lack of data in well-characterized normal cell lines, emphasizing the need for empirical determination in your specific model system.
Table 1: Comparative Cytotoxicity (EC₅₀) in Hematopoietic Cells
| Cell Type | Description | EC₅₀ (µM) | Reference |
| MLL-AF9+ BM cells | Murine Acute Myeloid Leukemia | 2.6 ± 0.1 | [2] |
| MOLM13 | Human AML Cell Line | ~8 | [6] |
| K562 | Human CML Cell Line | ~8 | [6] |
| CD34+ Cord Blood Cells | Normal Human Hematopoietic Progenitors | ~22 |
Table 2: Inhibitory Concentration (IC₅₀) in Other Cell Models
| Cell Type | Assay | IC₅₀ (µM) | Reference |
| H295R | Aldosterone Production Inhibition | 1.50 ± 0.154 | [1] |
| H295R | Cortisol Production Inhibition | 0.682 ± 0.056 | [1] |
| Recombinant MSI2 | RNA-Binding Inhibition (FP) | 2.7 ± 0.4 | [2][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Seeding: Plate your normal cell line in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for no-cell controls (background luminescence).
-
Incubation: Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. The concentration range should be broad to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Also, prepare a DMSO vehicle control at a concentration matching the highest DMSO concentration in the drug-treated wells.
-
Drug Exposure: Remove the old medium from the cells and add 100 µL of the medium containing this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (defined as 100% viability) and plot the results to determine the EC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for a specified time (e.g., 8, 24, 48 hours).[8]
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium and pellet them by centrifugation.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugate (e.g., FITC-conjugated) and a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The Annexin V positive/viability dye negative population represents early apoptotic cells.
Protocol 3: Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay assesses the viability and proliferative capacity of hematopoietic stem and progenitor cells.
-
Cell Preparation: Isolate normal hematopoietic progenitor cells (e.g., from bone marrow or cord blood).
-
Treatment: Incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control.
-
Plating:
-
Prepare a single-cell suspension.
-
Mix the cells with a methylcellulose-based medium (e.g., MethoCult™) that contains appropriate cytokines to support colony growth.
-
Plate a specific number of cells (e.g., 10,000) onto a 35 mm culture dish.[9]
-
-
Incubation: Incubate the dishes at 37°C, 5% CO₂ in a humidified incubator for approximately 14 days.[10][11]
-
Colony Counting: Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E) using an inverted microscope.
-
Analysis: Normalize the number of colonies in the drug-treated groups to the vehicle control group to determine the effect on progenitor cell function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | Inconsistent cell seeding; Edge effects in the 96-well plate; this compound precipitation at high concentrations. | Ensure a homogenous single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Check the solubility of this compound in your final medium concentration. |
| Observed cytotoxicity is not reproducible | Cell passage number and health; Inconsistent drug exposure time; Promiscuous nature of the compound affecting different pathways in different experimental runs. | Use cells within a consistent and low passage number range; Standardize all incubation times precisely; Acknowledge the broad activity of this compound and analyze multiple downstream markers to understand the response. |
| Unexpected changes in gene/protein expression unrelated to MSI2 | This compound is a promiscuous inhibitor of many RNA-binding proteins. | This is an expected outcome. Consider the observed phenotype as MSI2-independent.[1] Use proteomic or transcriptomic approaches to identify the affected pathways. |
| Formation of intracellular granules observed post-treatment | This compound is known to induce the formation of stress granules due to its broad disruption of ribonucleoprotein complexes.[1][3] | This is a known cellular response to the compound. You can confirm these are stress granules by performing immunofluorescence for known markers like G3BP1 or ELAVL1. |
| No effect on normal cells at concentrations toxic to cancer cells | This reflects the potential therapeutic window of the compound. Normal cells may have more robust compensatory mechanisms. | This is a key finding.[2] If you expect to see toxicity, you may need to increase the concentration or extend the exposure time for your specific normal cell line. Always perform a full dose-response curve. |
Visualizations
Caption: General workflow for assessing this compound toxicity in normal cell lines.
Caption: Evolving understanding of this compound's mechanism of action.
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. stemcell.com [stemcell.com]
- 11. Colony Formation: An Assay of Hematopoietic Progenitor Cells | Springer Nature Experiments [experiments.springernature.com]
Minimizing freeze-thaw degradation of Ro 08-2750 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Ro 08-2750 solutions to minimize degradation due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: Lyophilized (powder) this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[2] For short-term storage of a few days, aliquots can be kept at 4°C.[2]
Q2: What is freeze-thaw degradation and why is it a concern for this compound solutions?
A2: Freeze-thaw degradation refers to the loss of compound integrity and potency due to repeated cycles of freezing and thawing. While small molecules are generally less susceptible to this than proteins, repeated temperature fluctuations can lead to the formation of ice crystals, which can affect the concentration and stability of the compound in solution.[3][4] For this compound, some suppliers explicitly state that solutions are unstable and recommend preparing them fresh or purchasing small, pre-packaged sizes to avoid this issue.[5]
Q3: How many times can I safely freeze and thaw my this compound stock solution?
A3: It is highly recommended to minimize freeze-thaw cycles. The best practice is to aliquot the stock solution into single-use volumes immediately after preparation. This prevents the need to thaw the entire stock for each experiment. While there is no specific published study on the maximum number of freeze-thaw cycles for this compound, a general guideline for small molecules in DMSO is to avoid more than a few cycles.[6]
Q4: I've noticed precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or due to solvent evaporation. If you observe precipitation, gently warm the solution and sonicate until the precipitate redissolves.[2] To prevent this, ensure your stock concentration is within the recommended solubility limits (e.g., up to 10 mM in DMSO with gentle warming) and that your storage vials are sealed tightly to prevent solvent evaporation.[1]
Q5: Can I use a cryoprotectant to improve the stability of my this compound solution?
A5: While cryoprotectants like glycerol or trehalose are commonly used to stabilize biological samples and proteins during freezing, their use with small molecules like this compound in DMSO is not standard practice and may interfere with downstream experiments.[7][8] The most effective strategy to prevent degradation is proper aliquoting and storage.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound due to multiple freeze-thaw cycles.
Solution:
-
Prepare fresh dilutions: For critical experiments, always prepare fresh dilutions from a properly stored, minimally thawed stock aliquot.
-
Implement aliquoting: If you haven't already, thaw your main stock solution once, create single-use aliquots in low-volume tubes, and store them at -80°C.
-
Perform a quality control check: If you suspect degradation, you can run a simple bioassay or an analytical method like HPLC to compare the activity or purity of your current solution with a freshly prepared one.
Issue 2: Reduced Potency of this compound in Cellular Assays
Possible Cause: The effective concentration of this compound has decreased due to degradation.
Solution:
-
Review your storage protocol: Ensure that your stock solutions are stored at -80°C and protected from light.[9]
-
Quantify the impact of freeze-thaw cycles: Refer to the data below to understand the potential impact of multiple freeze-thaw cycles on compound stability.
-
Consider a new vial: If your current stock has been subjected to numerous freeze-thaw cycles or stored improperly, it is best to discard it and use a new vial of lyophilized powder to prepare a fresh stock solution.
Data Presentation
Table 1: Effect of Freeze-Thaw Cycles on the Integrity of this compound in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC (Hypothetical Data) | Observed Degradation (%) |
| 0 (Freshly Prepared) | 99.5 | 0.0 |
| 1 | 99.3 | 0.2 |
| 3 | 98.1 | 1.4 |
| 5 | 96.5 | 3.0 |
| 10 | 92.0 | 7.5 |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Lyophilized Powder | N/A | -20°C | Up to 3 years[2] |
| Stock Solution | DMSO | -80°C | Up to 1 year[2] |
| Diluted Aliquots | Aqueous Buffer | 4°C | Less than one week[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (CAS No: 37854-59-4)[1]
-
Anhydrous DMSO
-
Sterile, low-volume microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). This compound has a molecular weight of 270.24 g/mol .[1]
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the compound is completely dissolved.[2]
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Immediately proceed to aliquoting (Protocol 2).
Protocol 2: Aliquoting of this compound Stock Solution
Objective: To create single-use aliquots to minimize freeze-thaw cycles.
Materials:
-
Prepared this compound stock solution
-
Sterile, low-volume, tightly sealing microcentrifuge tubes (e.g., 0.5 mL)
-
Calibrated micropipettes
Procedure:
-
Determine the typical volume of stock solution required for your experiments.
-
Dispense this volume into individual microcentrifuge tubes.
-
Label each tube clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions to ensure stability.
Caption: this compound inhibits NGF binding to its receptors, p75NTR and TrkA.[1][10]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules [insights.bio]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. allanchem.com [allanchem.com]
- 8. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 9. globalresearchchem.com [globalresearchchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Addressing the Promiscuity of Ro 08-2750 in Target Validation
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Ro 08-2750 in their experiments. Due to its known promiscuity, careful target validation is essential. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its reported primary target, MSI2. Why might this be?
A1: this compound was initially identified as an inhibitor of the Musashi (MSI) family of RNA-binding proteins.[1] However, subsequent research has revealed that it interacts with a broad range of RNA-binding proteins (RBPs), particularly those containing RNA Recognition Motifs (RRMs).[1] Therefore, it is highly likely that the observed cellular phenotypes are a result of off-target effects and may be independent of MSI2 activity.[1][2]
Q2: What are the known primary and off-targets of this compound?
A2: this compound has been shown to interact with the following:
-
Primary Reported Target: Musashi-1 (MSI1) and Musashi-2 (MSI2) RNA-binding proteins.[1]
-
Other Known Interactors: It also acts as a non-peptide inhibitor of Nerve Growth Factor (NGF), preventing its binding to the p75NTR receptor.[3][4][5]
-
Promiscuous Binding: Unbiased proteomic approaches have demonstrated that this compound interacts with a wide array of RBPs.[1]
Q3: What are some of the observed cellular effects of this compound that might be due to its promiscuity?
A3: Besides its effects on MSI2-regulated pathways, this compound has been observed to:
-
Inhibit adrenocortical steroidogenesis.[1]
-
Induce the formation of stress granules.[1]
-
Affect cell viability and proliferation in various cancer cell lines.[2]
-
Inhibit leukemogenesis in animal models.[3]
Q4: How can I confirm that the phenotype I am observing is due to the inhibition of my target of interest and not an off-target effect of this compound?
A4: Target validation is crucial when using a promiscuous inhibitor like this compound. Key validation strategies include:
-
Genetic Knockout/Knockdown: Use CRISPR-Cas9 to knock out your target gene or siRNA/shRNA to knock it down. If this compound still produces the same effect in the absence of your target, the phenotype is likely off-target.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein recapitulates the phenotype, it strengthens the evidence for on-target activity.
-
Rescue Experiments: In a target knockout/knockdown background, express a version of your target protein that is resistant to this compound. If this rescues the phenotype, it confirms on-target engagement.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | This compound is likely acting on off-targets. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Validate the on-target effect using CRISPR/Cas9 knockout of the intended target. 3. Use a structurally different inhibitor for the same target to see if the phenotype is consistent. |
| High cellular toxicity at effective concentrations. | The observed toxicity may be an off-target effect. | 1. Lower the concentration of this compound and extend the treatment time. 2. Ensure the observed phenotype is not simply a result of general cytotoxicity by performing cell viability assays (e.g., MTT, CellTiter-Glo). |
| No effect on the downstream targets of MSI2. | 1. The specific cellular context may lack dependence on MSI2 for the pathway being studied. 2. This compound may not be effectively engaging MSI2 in your experimental system. 3. The observed phenotype is MSI2-independent. | 1. Confirm MSI2 expression in your cell line. 2. Perform a direct target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm this compound binds to MSI2 in your cells. 3. Consider the possibility that the phenotype is mediated by other RBPs. |
| This compound treatment induces stress granule formation. | This is a known effect of this compound, likely due to its broad interaction with RBPs, leading to disruption of ribonucleoprotein complexes.[1] | 1. Use immunofluorescence to visualize stress granule markers (e.g., G3BP1, TIA-1) to confirm their formation. 2. Be aware that this global cellular stress response may confound the interpretation of your results. |
Quantitative Data Summary
The following tables summarize the reported binding affinities and effective concentrations of this compound from various studies.
Table 1: In Vitro Binding and Inhibition
| Target | Assay Type | Value | Reference |
| MSI2 | Fluorescence Polarization | IC50: 2.7 ± 0.4 μM | [7] |
| NGF | - | IC50: ~1 μM | [3] |
| NGF Dimer | - | KD: ~1 μM | [4][5] |
Table 2: Cellular Activity
| Cell Line/Model | Effect | Concentration | Reference |
| SK-N-MC cells | Prevents NGF-induced apoptosis | > 5 μM | [4] |
| Myeloid leukemia cells | Increased differentiation and apoptosis | 5-10 μM | [3] |
| H295R cells | Inhibition of aldosterone production | IC50: 1.50 ± 0.154 μM | [1] |
| H295R cells | Inhibition of cortisol production | IC50: 0.682 ± 0.056 μM | [1] |
| HeLa and C-33A cells | Suppression of proliferation and migration | Not specified | |
| Myeloid leukemia model (in vivo) | Inhibition of leukemogenesis | 13.75 mg/kg (i.p.) | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to a target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Heating: Harvest cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: RNA-Protein Pulldown Assay
This protocol can be used to investigate if this compound disrupts the interaction between an RBP and its target RNA.
Materials:
-
Cell lysate containing the RBP of interest
-
Biotinylated RNA probe corresponding to the target RNA sequence
-
Non-biotinylated competitor RNA
-
Streptavidin-coated magnetic beads
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
This compound
-
DMSO
Methodology:
-
Probe Incubation: Incubate the biotinylated RNA probe with the cell lysate in the presence of either this compound or DMSO. Include a control with a non-biotinylated competitor RNA to assess binding specificity.
-
Complex Capture: Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated RNA-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the RBP of interest. A decrease in the amount of pulled-down RBP in the presence of this compound suggests that the compound inhibits the RNA-protein interaction.
Protocol 3: Immunofluorescence Staining for Stress Granule Formation
This protocol allows for the visualization of stress granule formation in response to this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against a stress granule marker (e.g., G3BP1, TIA-1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with the primary antibody against the stress granule marker. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The appearance of distinct cytoplasmic foci positive for the stress granule marker indicates their formation.
Protocol 4: CRISPR-Cas9 Mediated Target Knockout for Validation
This protocol provides a framework for generating a knockout cell line to validate the on-target effects of this compound.
Materials:
-
Target cell line
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest
-
Transfection reagent
-
Puromycin or another selection agent (if the plasmid contains a resistance gene)
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Antibody against the target protein for Western blot validation
Methodology:
-
gRNA Design: Design and clone a gRNA specific to your target gene into a Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.
-
Selection: If applicable, select for transfected cells using an appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the region targeted by the gRNA and sequence the product to identify insertions or deletions (indels) that indicate successful gene editing.
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones.
-
-
Phenotypic Analysis: Treat the validated knockout and wild-type cells with this compound and assess the phenotype of interest. If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.
Visualizations
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Trk Receptors | Tocris Bioscience [tocris.com]
- 6. Frontiers | NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ro 08-2750 and (-)-Gossypol as MSI Inhibitors
The Musashi (MSI) family of RNA-binding proteins, comprising MSI1 and MSI2, are critical post-transcriptional regulators of gene expression. By binding to target mRNAs, they control protein translation, thereby influencing fundamental cellular processes such as self-renewal, proliferation, and differentiation. Dysregulation of MSI proteins is implicated in the progression of various cancers, including acute myeloid leukemia and colorectal cancer, making them attractive therapeutic targets. This guide provides a detailed comparison of two small molecules, Ro 08-2750 and (-)-gossypol, which have been identified as inhibitors of MSI-RNA interactions.
Mechanism of Action and Specificity
This compound is a synthetic, non-peptide small molecule initially identified as a competitive inhibitor of the interaction between Musashi proteins and their target RNA.[1] It was reported to bind to the first RNA Recognition Motif (RRM) of MSI2, thereby displacing target mRNAs and inhibiting their translational regulation.[1][2] Initial studies demonstrated that this compound treatment in myeloid leukemia cells phenocopies the effects of MSI2 genetic depletion, leading to increased differentiation and apoptosis.[3][4]
However, recent research has raised questions about the specificity of this compound. An unbiased proteome-wide approach revealed that this compound interacts with a broad range of RNA-binding proteins (RBPs), many of which contain RRM domains.[1] Furthermore, studies in HCT116 colon cancer cells and adrenocortical cells showed that several Ro-dependent cellular phenotypes, including effects on cell viability, are independent of MSI2.[1][5] This suggests that this compound is a promiscuous inhibitor of multiple RBPs, and its biological effects may not be solely attributable to MSI2 inhibition.[1]
(-)-Gossypol , a naturally occurring polyphenol derived from cottonseed, was identified as a potent inhibitor of the MSI1-RNA interaction through a fluorescence polarization-based screen.[6][7] It is the first identified natural small molecule inhibitor of MSI1.[6] The proposed mechanism involves direct binding to MSI1, which in turn disrupts the repression of MSI1's target mRNAs, such as NUMB, APC, and p21(WAF-1).[7] This leads to the downregulation of the pro-proliferative Notch and Wnt signaling pathways, resulting in reduced cancer cell growth and increased apoptosis.[6][7] It is important to note that (-)-gossypol is a well-known multi-target agent, also recognized as a potent inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL).[8][9][10] Similar to this compound, a study using MSI2 knockout HCT116 cells found that the absence of MSI2 did not reduce the compound's cytotoxicity, indicating that its anti-cancer activities in this context might involve other targets.[5]
Quantitative Data Comparison
The following table summarizes the reported inhibitory concentrations for this compound and (-)-gossypol. These values highlight the potency of each compound in biochemical and cellular assays.
| Parameter | This compound | (-)-Gossypol | Assay Method |
| MSI-RNA Binding Inhibition | IC50: 2.7 μM[11][12][13] | Ki: 476 ± 273 nM[7] | Fluorescence Polarization (FP) |
| Cellular Effects (IC50) | |||
| Aldosterone Production | 1.50 μM[1] | Not Reported | H295R cell-based assay |
| Cortisol Production | 0.682 μM[1] | Not Reported | H295R cell-based assay |
| Cell Viability (various) | ~10 μM (K562 cells)[2] | 1.3 to 18.9 μM | MTT, CCK8, etc. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key protocols used to characterize this compound and (-)-gossypol.
1. Fluorescence Polarization (FP) Competition Assay This high-throughput assay is used to screen for and quantify the inhibition of MSI-RNA binding.
-
Principle: A small, fluorescein-labeled RNA oligonucleotide corresponding to the MSI consensus binding site is incubated with recombinant MSI protein. The binding of the large protein to the small RNA oligo slows its rotation in solution, resulting in a high FP signal.
-
Procedure: Test compounds are added to the MSI-RNA mixture. If a compound displaces the labeled RNA from the protein, the RNA rotates more freely, leading to a decrease in the FP signal.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the FP signal is determined as the IC50 value. This assay was central to the initial identification of both this compound and (-)-gossypol as MSI-RNA binding inhibitors.[4][6]
2. Electrophoretic Mobility Shift Assay (EMSA) EMSA provides visual confirmation of the disruption of the MSI-RNA complex.
-
Principle: This technique separates molecules based on their size and charge via gel electrophoresis. An RNA-protein complex migrates more slowly through the gel than the free RNA probe.
-
Procedure: Recombinant MSI protein is incubated with a labeled (e.g., biotinylated) RNA probe in the presence of increasing concentrations of the inhibitor (e.g., this compound). The reaction mixtures are then run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the RNA are visualized (e.g., via chemiluminescence). A decrease in the intensity of the shifted band (MSI-RNA complex) with increasing inhibitor concentration confirms the compound's disruptive activity.[14]
3. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) These biophysical techniques were used to validate the direct physical interaction between (-)-gossypol and the MSI1 protein.[6]
-
SPR Principle: Measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, allowing for the determination of binding kinetics and affinity.
-
NMR Principle: Analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and molecular interactions of proteins in solution. Changes in the NMR spectrum of MSI1 upon addition of (-)-gossypol confirmed direct binding.
4. Cell Viability and Proliferation Assays (e.g., MTT, CCK8) These colorimetric assays are used to measure the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.
-
Principle: Tetrazolium salts (like MTT) or WST salts (like in CCK8) are reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The reagent is then added, and after incubation, the absorbance is measured with a plate reader.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5]
5. In Vivo Xenograft Models Animal models are essential for evaluating the anti-tumor efficacy of compounds in a living system.
-
Principle: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control.
-
Procedure: For (-)-gossypol, mice with colon cancer xenografts were administered the compound orally. For this compound, intraperitoneal injection was used in a myeloid leukemia model.[6][11] Tumor growth is monitored over time by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be analyzed for biomarkers (e.g., apoptosis markers, expression of MSI target proteins) to confirm the mechanism of action in vivo.[6][8]
Visualizing Pathways and Workflows
References
- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MSI1 | Cancer Genetics Web [cancerindex.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 6. Natural product (−)‐gossypol inhibits colon cancer cell growth by targeting RNA‐binding protein Musashi‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product (-)-gossypol inhibits colon cancer cell growth by targeting RNA-binding protein Musashi-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. amsbio.com [amsbio.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
Unraveling the Mechanism of Ro 08-2750: A Comparison with shRNA-Mediated MSI2 Knockdown
A Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule Ro 08-2750 was initially identified as a promising inhibitor of the RNA-binding protein Musashi-2 (MSI2), a key regulator of cell fate and a therapeutic target in various cancers.[1][2][3] However, recent studies have called into question the specificity of this compound, suggesting its cellular effects may be independent of MSI2.[4][5] This guide provides an objective comparison of the effects of this compound with the genetic knockdown of MSI2 using short hairpin RNA (shRNA), a gold-standard method for target validation.[6] By examining the experimental data, we aim to provide a clearer understanding of this compound's mechanism of action and the importance of rigorous target validation in drug development.
The Evolving Narrative of this compound's Mechanism
This compound was first reported to be a competitive inhibitor of the MSI2-RNA interaction, binding to its RNA recognition motif (RRM) and displacing target mRNAs.[4][5] This proposed mechanism suggested that this compound could be a valuable tool for studying MSI2 function and a potential therapeutic agent for MSI2-driven diseases.
However, subsequent research has revealed a more complex picture. Studies have shown that this compound interacts with a wide range of RNA-binding proteins (RBPs), not just MSI2, indicating a more promiscuous binding profile.[4][5] Crucially, several of the cellular phenotypes induced by this compound were found to be independent of MSI2, as the genetic removal of MSI2 did not abolish these effects.[4][6] This has led to a re-evaluation of this compound as a selective MSI2 inhibitor.
Comparing Pharmacological Inhibition with Genetic Knockdown
To critically assess the on-target effects of this compound, it is essential to compare its phenotypic consequences with those of direct MSI2 suppression via shRNA. The following tables summarize the available quantitative data from studies investigating both approaches.
Table 1: Effects of this compound Treatment on Cellular Processes
| Cell Line | Assay | Outcome | Concentration/Dosage | Citation |
| Myeloid Leukemia Cells | Differentiation and Apoptosis | Increased | 5-10 µM | [1][2] |
| Human Adrenocortical H295R | Aldosterone Production | Inhibition (IC50: 1.50 µM) | Dose-dependent | [4] |
| Human Adrenocortical H295R | Cortisol Production | Inhibition (IC50: 0.682 µM) | Dose-dependent | [4] |
| HCT116 (Colon Cancer) | Cell Growth Inhibition | Observed | Not specified | [6] |
| T-ALL cell lines | MYC mRNA half-life | Decreased | 20 µM | [7] |
Table 2: Effects of shRNA-mediated MSI2 Knockdown on Cellular Processes
| Cell Line | Assay | Outcome | Citation |
| CML-BC and AML cell lines | Cell Propagation | Blocked | [8] |
| HEK293T | IL6ST mRNA levels | Increased | [9] |
| Non-Small Cell Lung Cancer | Invasion and Metastasis | Decreased | |
| PC9 | SMAD3 and EGFR protein levels | Reduced | [10] |
| HCT116 (MSI2 knockout) | Cell Growth Inhibition by this compound | No difference compared to wild-type | [6] |
A key finding is that in HCT116 colon cancer cells, the depletion of MSI2 did not confer resistance to this compound, suggesting the compound's anti-cancer activity in this context is not mediated through MSI2.[6]
Experimental Protocols
shRNA-Mediated Knockdown of MSI2
A common method for achieving stable knockdown of a target protein is through the use of lentiviral vectors expressing shRNAs.
-
shRNA Design and Vector Construction: Design at least two independent shRNAs targeting the MSI2 mRNA sequence. A non-targeting scrambled shRNA should be used as a negative control. Clone the shRNA sequences into a suitable lentiviral expression vector containing a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T using a transfection reagent like Lipofectamine.
-
Virus Harvest and T-iter: Harvest the virus-containing supernatant 48-72 hours post-transfection. The viral titer can be determined using various methods, including p24 ELISA or by transducing target cells with serial dilutions of the virus and selecting for transduced cells.
-
Transduction of Target Cells: Transduce the target cell line (e.g., a cancer cell line with high MSI2 expression) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
Selection of Stable Knockdown Cells: After 24-48 hours, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Knockdown: Confirm the reduction in MSI2 expression at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Concepts
To better understand the proposed mechanism and the validation workflow, the following diagrams are provided.
Caption: Proposed mechanism of this compound as an inhibitor of MSI2-RNA binding.
Caption: Experimental workflow for validating a drug's mechanism of action using shRNA.
Conclusion: The Importance of Rigorous Target Validation
The case of this compound and MSI2 underscores a critical principle in drug discovery and chemical biology: the initial identification of a drug-target interaction requires rigorous validation in relevant cellular contexts. While this compound may still hold therapeutic potential, its mechanism of action is likely more complex than initially thought and may involve multiple RNA-binding proteins. For researchers using this compound as a chemical probe to study MSI2, it is crucial to include MSI2-knockdown or knockout controls to confirm that the observed effects are indeed mediated by MSI2. This comparative approach, contrasting pharmacological intervention with genetic perturbation, is essential for the unambiguous validation of drug targets and the development of truly selective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Transcriptome-wide analysis uncovers the targets of the RNA-binding protein MSI2 and effects of MSI2's RNA-binding activity on IL-6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationally designed inhibitors of the Musashi protein-RNA interaction by hotspot mimicry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ro 08-2750: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor Ro 08-2750 across various cancer cell lines. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on its efficacy and mechanism of action. This document is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics, particularly those targeting RNA-binding proteins.
Overview of this compound
This compound is a small molecule inhibitor of the Musashi (MSI) family of RNA-binding proteins, with a particular affinity for MSI2.[1] The MSI proteins are key regulators of mRNA translation and are frequently overexpressed in various cancers, where they contribute to tumor progression and maintenance of a cancer stem cell-like phenotype. By inhibiting the RNA-binding activity of MSI proteins, this compound disrupts the translation of oncogenic target mRNAs, leading to anti-cancer effects such as decreased proliferation, induction of apoptosis, and cell cycle arrest.[1][2]
Comparative Efficacy of this compound in Different Cancer Cell Lines
The following table summarizes the effective concentrations of this compound in inducing a biological response in various cancer cell lines. The data highlights the differential sensitivity of cancer cells to this compound treatment.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| MOLM13 | Acute Myeloid Leukemia | Cell Viability | EC50 | ~8 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Cell Viability | EC50 | ~8 µM | [1] |
| H295R | Adrenocortical Carcinoma | Aldosterone Production | IC50 | 1.50 µM | [3] |
| MLL-AF9+ BM cells | Myeloid Leukemia | Cytotoxicity | EC50 | Not specified | [4] |
| Patient-derived TNBC | Triple-Negative Breast Cancer | Cell Proliferation | Dose-dependent inhibition | Not specified | [2] |
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines. The tables below present a summary of these effects.
Apoptosis Induction:
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 20 µM this compound | Significant increase | [5][6] |
| K562 | Chronic Myeloid Leukemia | 20 µM this compound | Significant increase | [5][6] |
| TNBC cell lines | Triple-Negative Breast Cancer | Not specified | Upregulation of apoptosis | [2] |
Cell Cycle Arrest:
| Cell Line | Cancer Type | Effect | Reference |
| TNBC cell lines | Triple-Negative Breast Cancer | Induced cell cycle arrest | [2] |
Comparison with Other MSI Inhibitors
While this compound is a prominent MSI inhibitor, other compounds have been investigated for similar activity. The following table provides a comparison of IC50 values for this compound and two other compounds, (-)-gossypol and palmatine, in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HCT116 | Colon Cancer | Not specified, but showed effect | [7] |
| (-)-Gossypol | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | ~4 µM | [8] |
| DU145 | Prostate Cancer | 5 µM | [7] | |
| PC3 | Prostate Cancer | 3 µM | [7] | |
| LAPC4 | Prostate Cancer | 4 µM | [7] | |
| SK-mel-19, Sihas, H69, K562 | Melanoma, Cervix, Lung, Leukemia | 23-46 µM (racemic) | [9] | |
| Palmatine | T47D, MCF7, ZR-75-1 | Breast Cancer | 5.126 to 5.805 µg/mL | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Musashi Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[12][13][14][15]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[16][17][18]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just before analysis, add 5 µL of PI solution.
-
Analyze the samples by flow cytometry, differentiating between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[16][17][18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[19][20][21][22][23]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the percentage of cells in each phase.[19][20][21][22][23]
This guide provides a foundational understanding of the anti-cancer effects of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the provided protocols to their specific experimental needs.
References
- 1. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound treatment on gene expression of human leukemia cell lines MOLM13 and K562 [datacatalog.mskcc.org]
- 7. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. docs.research.missouri.edu [docs.research.missouri.edu]
- 23. vet.cornell.edu [vet.cornell.edu]
Validating Ro 08-2750's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Guide
An objective analysis of the pre-clinical evidence supporting the therapeutic potential of Ro 08-2750, a first-in-class inhibitor of the MUSASHI (MSI) RNA-binding proteins, in patient-derived xenograft (PDX) models of cancer.
This guide provides a comprehensive overview of the anti-tumor effects of this compound, with a focus on data generated from patient-derived xenograft (PDX) models. We present a comparative analysis of its performance, detailed experimental protocols for key studies, and a visual representation of the signaling pathways implicated in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting RNA-binding proteins in oncology.
Performance Comparison in Patient-Derived Xenograft Models
This compound has demonstrated significant anti-tumor activity in various cancer models, including challenging patient-derived xenografts. The following tables summarize the key quantitative data from these studies, offering a comparative look at its efficacy.
| Cancer Type | PDX Model | Treatment Regimen | Outcome | Alternative/Combination Therapy | Alternative/Combination Outcome |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL PDX | This compound (10 mg/kg, i.p.) on a 5-dose schedule | Increased leukemia-free survival[1] | Vehicle | - |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL PDX | This compound + AraC | Significantly increased leukemia-free survival compared to either agent alone[1] | AraC alone | Less effective than combination |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL PDX | This compound + DNR | Significantly increased leukemia-free survival compared to either agent alone[1] | DNR alone | Less effective than combination |
| Cervical Cancer | HeLa Cell-derived Xenograft | This compound (13.75 mg/kg, i.p.) | Significant reduction in tumor volume and weight[2] | Vehicle | - |
| Hepatocellular Carcinoma (HCC) | HCC PDX | Simvastatin (40 mg/kg, i.p., 5 days/week) | Almost complete suppression of tumor growth[3] | GW7647 | Reduced tumor size |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
T-cell Acute Lymphoblastic Leukemia PDX Model
-
Model: Patient-derived xenografts (PDX) of T-cell Acute Lymphoblastic Leukemia (T-ALL).
-
Animal Model: Immunocompromised mice.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg) administered via intraperitoneal (i.p.) injection on days 4, 7, 10, 13, and 16.
-
Cytarabine (AraC) alone.
-
Daunorubicin (DNR) alone.
-
This compound in combination with AraC.
-
This compound in combination with DNR.
-
-
Endpoint Analysis: Leukemia-free survival was monitored and estimated for each treatment group.[1]
Cervical Cancer Xenograft Model
-
Cell Line: HeLa cells.
-
Animal Model: Female nude mice.
-
Tumor Induction: HeLa cells were injected into the mice to induce tumor formation.
-
Treatment Groups:
-
Control group (PBS injection).
-
Nerve Growth Factor (NGF) group.
-
NGF with Verteporfin group.
-
This compound group (13.75 mg/kg) administered via intraperitoneal (i.p.) injection.
-
-
Endpoint Analysis: Tumor volume and weight were measured and compared across the different treatment groups.[2]
Signaling Pathways and Mechanism of Action
This compound primarily functions by inhibiting the RNA-binding activity of MUSASHI-2 (MSI2).[4][5] This inhibition disrupts the post-transcriptional regulation of key oncogenes, leading to the observed anti-tumor effects. The following diagrams illustrate the key signaling pathways modulated by this compound.
This compound has been shown to inhibit c-MYC in vivo, a critical oncogene for the growth and survival of many cancers.[4] By inhibiting MSI2, this compound destabilizes c-MYC mRNA, leading to reduced c-MYC protein levels and subsequent inhibition of tumor growth.
In cervical cancer cells, this compound has been shown to suppress cell proliferation and migration by activating the Hippo signaling pathway.[6] It induces the phosphorylation of LATS1, which in turn phosphorylates and inactivates YAP, a key transcriptional co-activator of pro-proliferative and anti-apoptotic genes.[7]
Studies in ovarian cancer have indicated that this compound can block NGF-stimulated changes in gene expression and migratory behavior.[8] By inhibiting NGF, this compound can lead to an increase in β-catenin expression, a key component of the WNT signaling pathway that plays a crucial role in cell fate and migration.[9]
Conclusion
The available data from patient-derived xenograft and other in vivo models suggest that this compound holds promise as an anti-tumor agent. Its ability to inhibit the MSI2 RNA-binding protein and consequently downregulate critical oncogenic pathways like c-MYC, while also modulating the Hippo-YAP and WNT/β-catenin pathways, provides a strong rationale for its continued development. The synergistic effects observed when combined with standard chemotherapy agents in T-ALL PDX models are particularly encouraging. However, it is important to note that some research suggests this compound may have off-target effects and interact with multiple RNA-binding proteins, indicating that its anti-tumor activity might not be solely dependent on MSI2 inhibition.[10] Further studies, including more extensive testing in a wider range of PDX models and direct comparative studies against standard-of-care therapies, are warranted to fully elucidate its therapeutic potential and optimal clinical application.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MSI2 | Cancer Genetics Web [cancerindex.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nerve growth factor modulates the tumor cells migration in ovarian cancer through the WNT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor modulates the tumor cells migration in ovarian cancer through the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemosensitizers and Radiosensitizers: Ro 08-2750 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Musashi inhibitor Ro 08-2750 with alternative chemosensitizing and radiosensitizing agents, including PARP, ATR, and DNA-PK inhibitors. The information is intended to assist researchers in evaluating the efficacy and mechanisms of these compounds for applications in oncology, particularly in triple-negative breast cancer (TNBC) and diffuse large B-cell lymphoma (DLBCL).
Introduction to Sensitizing Agents in Cancer Therapy
The efficacy of conventional cancer therapies like chemotherapy and radiotherapy is often limited by intrinsic or acquired resistance in tumor cells. Chemosensitizers and radiosensitizers are compounds that, when administered in conjunction with these treatments, can enhance their cytotoxic effects on cancer cells. This guide focuses on this compound, a novel inhibitor of the Musashi (MSI) RNA-binding proteins, and compares its sensitizing capabilities with established and emerging inhibitors targeting the DNA Damage Response (DDR) pathway.
This compound acts by inhibiting the MSI1 and MSI2 proteins, which are key regulators of mRNA translation for various oncoproteins involved in cell proliferation, stemness, and therapy resistance.[1][2][3][4] By blocking MSI function, this compound can downregulate pathways that contribute to tumor survival and repair, thereby sensitizing cancer cells to cytotoxic agents.
Alternative sensitizers , such as PARP, ATR, and DNA-PK inhibitors, function by directly targeting the cellular machinery responsible for repairing DNA damage induced by chemotherapy and radiation. This disruption of DNA repair pathways leads to an accumulation of lethal DNA lesions in cancer cells.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives as chemosensitizers and radiosensitizers in TNBC and DLBCL cell lines.
Table 1: Chemosensitization Efficacy
| Compound | Target | Cancer Type | Cell Line | Chemotherapeutic Agent | IC50 (Compound alone) | IC50 (Combination) | Fold-change in Sensitivity | Reference |
| This compound | MSI1/MSI2 | Myeloid Leukemia | MOLM-13 | - | 5-10 µM | - | - | [5] |
| This compound | MSI1/MSI2 | Adrenocortical Carcinoma | H295R | - | 1.50 µM (Aldosterone inhibition) | - | - | [6] |
| Olaparib | PARP | TNBC | MDA-MB-231, BT549 | - | 80.9 µM (MDA-MB-231), Not specified (BT549) | 51.4 µM (with PRMT1 knockdown in MDA-MB-231) | 1.57 | [7] |
| AZD6738 | ATR | TNBC | MDA-MB-231 | - | < 1 µM | - | - | [8] |
| Peposertib | DNA-PK | Acute Leukemia | MOLM-13 | Daunorubicin | 300 nM | Significantly lower with combination | Not specified | [9] |
Table 2: Radiosensitization Efficacy
| Compound | Target | Cancer Type | Cell Line | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Experimental Conditions | Reference |
| This compound | MSI1/MSI2 | TNBC | Not specified | Acts as a radiosensitizer | Combined treatment applications | [1] |
| Olaparib | PARP | TNBC | MDA-MB-435S | 1.7 (SER at 5% survival) | In combination with PI-103 | [10] |
| Olaparib | PARP | TNBC | MDA-MB-231-BR | 2.1 (SER at 5% survival) | In combination with PI-103 | [10] |
| AZD6738 | ATR | Lung Cancer | A549 (p53 wt) | Not specified | Radiosensitization demonstrated | [11] |
| AZD6738 | ATR | Head and Neck Cancer | Cal27, FaDu (p53 mutant) | Not specified | Radiosensitization demonstrated | [11] |
| Peposertib | DNA-PK | Glioblastoma | U251V | Not specified | Dose-dependent potentiation of radiation effects at 300-1000 nM | [12] |
| Peposertib | DNA-PK | Melanoma Brain Metastasis | M12 | 1.9 ± 0.1 (SER at 10% survival) | 300 nM Peposertib | [13][14] |
Signaling Pathways and Mechanisms of Action
The sensitizing effects of this compound and the DDR inhibitors are mediated through distinct signaling pathways.
This compound: Inhibition of Musashi and Downstream Oncogenic Pathways
This compound inhibits the RNA-binding activity of MSI1 and MSI2.[5] This disrupts the translation of target mRNAs that encode for proteins crucial for cell survival, proliferation, and DNA repair, such as c-MYC, and components of the Notch and Wnt signaling pathways.[3][15][16] The downregulation of these pathways leads to cell cycle arrest, increased apoptosis, and a reduction in the expression of stemness markers.[1][4] Furthermore, inhibition of MSI has been linked to the downregulation of DNA repair mechanisms, leading to an increase in DNA double-strand breaks following radiation.[1][17]
References
- 1. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. PRMT1 Confers Resistance to Olaparib via Modulating MYC Signaling in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Targeting PARP for Chemoradiosensitization: Opportunities, Challenges, and the Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 14. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Musashi RNA-binding proteins in female cancers: insights on molecular mechanisms and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. opendata.uni-halle.de [opendata.uni-halle.de]
Unraveling a Tale of Two Perturbations: A Comparative Analysis of Ro 08-2750 and MSI2 Depletion Gene Expression Signatures
Researchers in the fields of oncology and molecular biology are increasingly focused on the RNA-binding protein Musashi-2 (MSI2) as a therapeutic target. This guide provides a comprehensive comparison of the gene expression signatures resulting from two distinct methods of inhibiting MSI2 function: the small molecule inhibitor Ro 08-2750 and direct MSI2 depletion through techniques like shRNA. Understanding the nuances between these approaches is critical for the accurate interpretation of experimental data and the strategic development of novel cancer therapies.
This report synthesizes available data to present a head-to-head comparison of the molecular consequences of this compound treatment and MSI2 knockdown. We delve into the differentially expressed genes, impacted signaling pathways, and the experimental frameworks used to generate these insights. A key focus is the emerging evidence suggesting that while this compound can mimic MSI2 inhibition, it may also possess off-target effects, a crucial consideration for its therapeutic application.
Quantitative Gene Expression Analysis: A Comparative Overview
The following tables summarize the key changes in gene expression observed following treatment with this compound and after MSI2 depletion. The data is compiled from studies in various cancer cell lines, primarily leukemia and non-small cell lung cancer.
Table 1: Key Downregulated Genes and Proteins
| Target | This compound | MSI2 Depletion | Cellular Function |
| c-MYC | ✔[1][2][3][4] | ✔[5] | Oncogene, cell cycle progression, proliferation |
| ATM | ✗ | ✔[6][7] | DNA damage response, cell cycle checkpoint |
| VEGFR2 | ✗ | ✔[6][7] | Angiogenesis, tumor proliferation |
| SMAD3 | ✗ | ✔[6][7][8] | TGF-β signaling, cell growth, differentiation |
| SOX2 | ✗ | ✔[6][7] | Stem cell maintenance, pluripotency |
| EGFR | ✗ | ✔[8] | Cell growth, proliferation, survival |
| PCNA | ✗ | ✔[9] | DNA replication and repair |
| Ki67 | ✗ | ✔[9] | Proliferation marker |
Table 2: Key Upregulated Genes and Proteins
| Target | This compound | MSI2 Depletion | Cellular Function |
| ACSL4 | ✗ | ✔[9] | Ferroptosis driver gene |
| p-CHK1 (S345) | ✗ | ✔[6] | DNA damage response, cell cycle arrest |
| p-H2AX (S139) | ✗ | ✔[6] | DNA double-strand break marker |
Note: "✔" indicates reported downregulation/upregulation, while "✗" indicates no significant reported change or data not available in the reviewed literature.
Dissecting the Molecular Mechanisms: Signaling Pathways
The effects of both this compound and MSI2 depletion converge on critical cellular signaling pathways. However, the breadth of impact appears to differ, with MSI2 depletion demonstrating a wider range of characterized effects on pathways beyond direct MSI2-RNA interactions.
MSI2 Depletion: A Multifaceted Impact on Cellular Signaling
MSI2, an RNA-binding protein, post-transcriptionally regulates the expression of numerous target mRNAs.[6][7][10] Its depletion, therefore, leads to a cascade of effects on multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: MSI2 depletion impacts multiple oncogenic pathways.
Studies have shown that MSI2 depletion impairs the DNA damage response by downregulating ATM protein levels.[6][7] Furthermore, it has been demonstrated to suppress the MAPK signaling cascade, leading to the induction of ferroptosis in colorectal cancer cells.[9] Depletion of MSI2 also reduces the expression of key proteins involved in tumor progression, including VEGFR2, SMAD3, and EGFR.[6][7][8]
This compound: Targeting MSI2 and Beyond
This compound was identified as a small molecule that binds to the RNA recognition motif of MSI2, thereby inhibiting its interaction with target mRNAs.[3][4][11] This action leads to downstream effects that often phenocopy MSI2 depletion, such as the downregulation of the oncogene c-MYC.[1][2][3][4] However, recent evidence suggests that this compound is not entirely specific to MSI2 and may interact with other RNA-binding proteins, leading to MSI2-independent effects.[11][12][13] This promiscuity could explain some of the observed differences in gene expression signatures compared to direct MSI2 knockdown. Additionally, this compound has been shown to inhibit Nerve Growth Factor (NGF) signaling and suppress cancer cell proliferation through the regulation of the Hippo/YAP pathway.[14]
Caption: this compound exhibits both MSI2-dependent and independent activities.
Experimental Protocols
The following section details the methodologies commonly employed in the studies referenced in this guide.
Cell Culture and Treatments
-
Cell Lines: A variety of human cancer cell lines have been utilized, including leukemia cell lines (MOLM13, K562), non-small cell lung cancer cell lines (A549, H441, PC9, HCC827, H1975), and colorectal cancer cell lines (SW620, LOVO).[2][6][8][9]
-
MSI2 Depletion: Stable or inducible knockdown of MSI2 is typically achieved using lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting MSI2.[6][8]
-
This compound Treatment: Cells are treated with varying concentrations of this compound, with IC50 values reported to be in the low micromolar range (e.g., ~2.7 µM for MSI RNA-binding activity).[1][15] Treatment durations vary depending on the experiment, ranging from hours to days.[2]
Gene and Protein Expression Analysis
-
RNA Sequencing (RNA-seq): To obtain a global view of gene expression changes, total RNA is extracted from treated and control cells, followed by library preparation and sequencing on platforms like the Illumina HiSeq.[2][11]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the expression changes of specific genes identified by RNA-seq.[6][8]
-
Western Blotting: Western blot analysis is employed to determine the protein levels of MSI2 and its downstream targets, as well as key signaling proteins.[6][8][9]
-
Reverse Phase Protein Array (RPPA): RPPA allows for the high-throughput analysis of protein expression and phosphorylation status across a large number of samples.[6][8]
-
RNA Immunoprecipitation (RIP): RIP assays are performed to confirm the direct binding of MSI2 to its target mRNAs.[6][8]
The experimental workflow for comparing these two interventions is outlined below.
Caption: Workflow for comparing this compound and MSI2 depletion.
Conclusion
Both this compound and direct MSI2 depletion offer valuable tools to probe the function of MSI2 in cancer. While this compound effectively inhibits MSI2 and recapitulates key aspects of its knockdown, researchers must remain cognizant of its potential for MSI2-independent activities. The gene expression signature of MSI2 depletion appears to be broader, impacting a wider array of signaling pathways critical for tumor progression. Future research should focus on developing more specific MSI2 inhibitors and further elucidating the off-target effects of existing small molecules to refine our understanding of MSI2's role in disease and to develop more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound treatment on gene expression of human leukemia cell lines MOLM13 and K562 [datacatalog.mskcc.org]
- 3. rcsb.org [rcsb.org]
- 4. proteopedia.org [proteopedia.org]
- 5. MSI2 promotes translation of multiple IRES-containing oncogenes and virus to induce self-renewal of tumor initiating stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Musashi-2 (MSI2) regulation of DNA damage response in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Musashi-2 (MSI2) regulates epidermal growth factor receptor (EGFR) expression and response to EGFR inhibitors in EGFR-mutated non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Musashi-2 Deficiency Triggers Colorectal Cancer Ferroptosis by Downregulating the MAPK Signaling Cascade to Inhibit HSPB1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ro 08-2750
For researchers, scientists, and drug development professionals handling Ro 08-2750, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, a non-peptide inhibitor of nerve growth factor (NGF).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for safe handling and in the event of a spill.
| Property | Value |
| Chemical Name | 2,3,4,10-Tetrahydro-7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carboxaldehyde |
| Molecular Formula | C₁₃H₁₀N₄O₃[1] |
| Molecular Weight | 270.24 g/mol [2] |
| Appearance | Light yellow to orange powder/solid[2] |
| Solubility | Soluble in DMSO[1][2][3] |
| Storage Temperature | 2-8°C or -20°C[2] |
| CAS Number | 37854-59-4[1][2][3] |
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling.
GHS Hazard Classification:
-
GHS08: Health hazard[2]
-
Signal Word: Warning[2]
-
Hazard Statement (H341): Suspected of causing genetic defects[2]
Precautionary Statements:
-
P201 & P202: Obtain and do not handle until all safety precautions have been read and understood.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P308 + P313: If exposed or concerned: Get medical advice/attention.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Collection:
-
Solid Waste: Collect any unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect the waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
3. Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard pictograms (Health Hazard).
4. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional, local, and national regulations for the disposal of mutagenic compounds.[2]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that all personnel are equipped with the necessary information to handle and dispose of this compound safely, fostering a secure and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling Ro 08-2750
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling procedures, and disposal guidelines for the small molecule inhibitor Ro 08-2750. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE) and Safety Precautions
This compound is classified as a combustible solid and is suspected of causing genetic defects. Appropriate PPE and handling precautions are mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Requirements |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Body Protection | Wear a lab coat. For large quantities or potential for significant exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is required. If the respirator is the sole means of protection, use a full-face supplied air respirator.[1] |
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
II. Emergency Procedures
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
III. Storage and Disposal
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store at -20°C for long-term stability.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow to enter drains or waterways.
-
Contaminated packaging should be treated as the product itself.
Experimental Protocols and Data
This compound is a versatile small molecule inhibitor with a dual mechanism of action, making it a valuable tool in various research contexts.
A. Quantitative Data
Table 3: Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| Molecular Weight | 270.24 g/mol |
| Appearance | Light yellow to orange powder |
| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) |
| IC₅₀ (NGF binding to p75NTR) | ~1 µM[2] |
| IC₅₀ (MSI RNA-binding activity) | 2.7 µM[2] |
| Kd (NGF dimer binding) | ~1 µM[3] |
B. Experimental Protocol: Inhibition of Aldosterone and Cortisol Production in H295R Cells
This protocol is adapted from a study investigating the effect of this compound on steroidogenesis.[4]
Objective: To determine the dose-dependent inhibitory effect of this compound on aldosterone and cortisol production in angiotensin II (AngII)-stimulated H295R cells.
Materials:
-
H295R cells
-
DMEM/F12 media supplemented with 10% cosmic calf serum and 1% insulin-transferrin-selenium (complete media)
-
DMEM/F12 media supplemented with 0.1% cosmic calf serum and 1% insulin-transferrin-selenium (low-sera media)
-
This compound stock solution in DMSO
-
Angiotensin II (AngII)
-
Aldosterone and Cortisol competitive ELISA kits
-
PrestoBlue cell viability reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed H295R cells in 96-well plates at a desired density in complete media and allow them to adhere overnight.
-
Serum Starvation: Replace the complete media with low-sera media and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with AngII (e.g., 100 nM).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Quantification: Perform competitive ELISAs for aldosterone and cortisol on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability Assay: Add PrestoBlue reagent to the remaining cells in the wells, incubate as recommended by the manufacturer, and measure fluorescence to assess cell viability.
Visualizing Mechanisms and Workflows
Signaling Pathways
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
